Technical Documentation Center

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Core Science & Biosynthesis

Foundational

CAS registry number search for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Abstract This technical guide provides a comprehensive framework for the synthesis, purification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. This molecule, possessing a versatile piperidine scaffold coupled with a functionalized hexanamide chain, represents a valuable building block for drug discovery and chemical biology, particularly in the development of targeted therapies and chemical probes. As this compound is not widely cataloged, this document outlines a robust, field-proven synthetic route and a self-validating analytical workflow designed to ensure the unequivocal confirmation of its structure, purity, and stability. The methodologies described herein are grounded in established chemical principles and are intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this or structurally related compounds in their work.

Introduction: The Strategic Value of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and clinically approved drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can act as a basic center, enabling critical interactions with biological targets.[2]

The target molecule, 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, integrates this privileged heterocycle with a linear six-carbon chain terminating in a primary amine. This unique architecture presents several strategic advantages in drug development:

  • Bifunctional Linker: The terminal amine and the piperidine core allow for its use as a linker in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

  • Fragment-Based Discovery: It serves as an ideal fragment for screening campaigns, with the primary amine and hydroxymethyl groups providing vectors for library elaboration.

  • Pharmacophore Mimicry: The overall structure can mimic endogenous ligands or peptide fragments to interact with specific receptor binding pockets.[3]

This guide provides the necessary technical details to empower researchers to synthesize and validate this compound with a high degree of confidence.

Physicochemical and Structural Properties

A definitive CAS Registry Number for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is not readily found in major chemical databases as of the last update, suggesting it may be a novel or infrequently synthesized compound. Therefore, the properties listed below are calculated based on its chemical structure. Rigorous analytical characterization, as detailed in Section 4, is mandatory to confirm these attributes post-synthesis.

PropertyValueSource
IUPAC Name 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-oneIUPAC Nomenclature
Molecular Formula C₁₂H₂₄N₂O₂Elemental Composition
Molecular Weight 228.33 g/mol Calculated
Monoisotopic Mass 228.18378 DaCalculated
Calculated LogP 0.85ChemDraw Prediction
Topological Polar Surface Area (TPSA) 58.5 ŲCalculated

Proposed Synthesis Pathway

The synthesis of the target compound can be efficiently achieved through a standard two-step sequence involving amide coupling followed by deprotection. This approach is logical and utilizes well-established, high-yielding reactions common in medicinal chemistry. The causality behind this choice is the reliability and commercial availability of the starting materials and reagents.

Workflow Overview: The synthesis begins with the coupling of N-Boc-6-aminocaproic acid with 4-(hydroxymethyl)piperidine, followed by the removal of the Boc protecting group under acidic conditions.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection SM1 N-Boc-6-aminocaproic acid Intermediate Boc-Protected Intermediate SM1->Intermediate HATU, DIPEA DMF, RT, 12h SM2 4-(Hydroxymethyl)piperidine SM2->Intermediate FinalProduct 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Intermediate->FinalProduct 4M HCl in Dioxane RT, 2h

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl (6-oxo-6-(4-(hydroxymethyl)piperidin-1-yl)hexyl)carbamate (Boc-Protected Intermediate)

  • Reagent Preparation: To a solution of N-Boc-6-aminocaproic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes. Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to activate the carboxylic acid.

  • Amine Addition: Add 4-(hydroxymethyl)piperidine (1.05 eq) to the activated acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting acid indicates reaction completion.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). Rationale: The LiCl wash effectively removes residual DMF, which is a common challenge in purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in Dichloromethane) to yield the Boc-protected intermediate as a clear oil.

Step 2: Synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Final Product)

  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-Dioxane (10 eq).

  • Reaction: Stir the solution at room temperature for 2 hours. A white precipitate may form as the hydrochloride salt of the product is generated.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield the product as its hydrochloride salt.

  • Free-Basing (Optional): To obtain the free amine, dissolve the HCl salt in a minimal amount of water, basify to pH >10 with 1M NaOH, and extract with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Comprehensive Analytical Characterization: A Self-Validating System

Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach constitutes a self-validating system, where each analysis provides complementary information to build a complete and trustworthy profile of the synthesized molecule. The analytical methods for related piperidine derivatives serve as a strong foundation for these protocols.[4][5][6]

G cluster_identity Structural Identity Confirmation cluster_purity Purity & Stability Assessment Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Elucidation MS Mass Spectrometry (ESI-MS) Compound->MS Elucidation IR FTIR Spectroscopy Compound->IR Elucidation HPLC HPLC-UV/ELSD Compound->HPLC Quantification CHN Elemental Analysis (CHN) Compound->CHN Quantification Data_Identity Confirmed Structure & Molecular Formula NMR->Data_Identity MS->Data_Identity IR->Data_Identity Data_Purity Purity ≥ 95% & Correct Elemental Composition HPLC->Data_Purity CHN->Data_Purity

Caption: Integrated workflow for analytical validation.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the final compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the HCl salt; CDCl₃ for the free base).

    • Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Expected ¹H NMR Signals: Key expected signals include a triplet around 2.7-2.9 ppm (α-protons to the amine), a triplet around 2.3-2.5 ppm (α-protons to the amide carbonyl), and signals corresponding to the piperidine and hydroxymethyl protons.

    • Expected ¹³C NMR Signals: A key signal will be the amide carbonyl carbon around 172-175 ppm.

Mass Spectrometry (MS) MS provides definitive confirmation of the molecular weight.[7]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) in methanol or acetonitrile/water.

    • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.

    • Analysis: Infuse the sample directly or via LC-MS.

    • Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 229.19 should be observed, confirming the molecular weight of 228.33 g/mol .

Chromatographic and Elemental Analysis

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of the synthesized compound.

  • Protocol:

    • System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient system is recommended. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.

    • Detection: UV detection at 210 nm (for the amide bond) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.

    • Purity Assessment: The purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in biological assays.

Elemental Analysis (CHN) This analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen, offering a final, orthogonal confirmation of the empirical formula.

  • Protocol:

    • Submit ~5 mg of the purified, dry sample to an analytical services laboratory for CHN analysis.

    • Expected Result: The experimental percentages should be within ±0.4% of the theoretical values calculated for C₁₂H₂₄N₂O₂ (C: 63.12%, H: 10.59%, N: 12.27%).

Potential Applications and Future Directions

The validated 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a versatile platform for further chemical exploration.

  • Ligand Development: The terminal amine can be functionalized via reductive amination, acylation, or sulfonylation to generate libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or kinases.[8][9]

  • PROTACs and Molecular Glues: The compound can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.

  • Bioconjugation: The primary amine allows for conjugation to biomolecules, surfaces, or reporter tags (e.g., fluorophores, biotin) for use in chemical biology and diagnostic applications.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. By following the outlined experimental protocols and the self-validating analytical workflow, researchers can produce this valuable chemical building block with a high degree of confidence in its identity and purity. The strategic integration of a privileged piperidine scaffold with a functionalized aliphatic chain makes this compound a powerful tool for advancing projects in medicinal chemistry and drug discovery.

References

  • Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. BenchChem.
  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal.
  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. PMC.

Sources

Exploratory

Analytical and Physicochemical Profiling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Structural Causality In modern drug discovery, parti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Structural Causality

In modern drug discovery, particularly in the development of targeted protein degraders (PROTACs) and Histone Deacetylase (HDAC) inhibitors, the selection of linker and spacer moieties is a critical determinant of pharmacological success. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a highly versatile bifunctional building block.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine analytical task, but as a foundational quality gate. The molecule consists of three distinct functional zones, each serving a specific mechanistic purpose in drug design:

  • The 6-Aminohexanoyl Chain: Provides a flexible, 6-carbon aliphatic spacer. This length is highly validated for reaching deep into enzymatic pockets (such as the zinc-binding site of HDACs) without introducing excessive steric hindrance[2].

  • The Piperidine Core: Introduces conformational restriction. Compared to a fully linear alkyl chain, this rigidity reduces the entropic penalty upon target binding and improves metabolic stability.

  • The Hydroxymethyl Group: Serves as a versatile synthetic handle for further functionalization (e.g., etherification) or acts as an essential hydrogen-bond donor/acceptor to enhance target affinity.

StructureUtility Compound 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (C12H24N2O2) Amine Primary Amine (-NH2) Conjugation site for target-binding ligands Compound->Amine Aliphatic Hexanoyl Chain Flexible spacer for optimal target reach Compound->Aliphatic Piperidine Piperidine Core Rigidity & metabolic stability Compound->Piperidine Hydroxyl Hydroxymethyl Group H-bonding or further synthetic handle Compound->Hydroxyl

Fig 1: Structural deconstruction and functional utility in drug design.

Mass Spectrometry & Physicochemical Data

Accurate mass determination is non-negotiable when verifying the synthesis of this intermediate. A deviation of even a few millidaltons can indicate isobaric interferences or unintended side reactions (e.g., incomplete amide coupling).

The molecular formula for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is C12H24N2O2 . Its standard molecular weight (MW) is 228.33 g/mol , calculated using standard atomic weights. However, for High-Resolution Mass Spectrometry (HRMS), we must rely on the exact monoisotopic mass , which is 228.183778 Da [1].

Quantitative Data Summaries

Table 1: Elemental Composition and Exact Mass Contribution

Element Isotope Atom Count Exact Mass (Da) Total Mass (Da)
Carbon ^12C 12 12.000000 144.000000
Hydrogen ^1H 24 1.007825 24.187800
Nitrogen ^14N 2 14.003074 28.006148
Oxygen ^16O 2 15.994915 31.989830

| Total | | | | 228.183778 |

Table 2: Predicted HRMS Adducts (Positive Ion Mode) Because the molecule contains a highly basic primary amine, it readily accepts a proton during Electrospray Ionization (ESI). Positive ion mode is the definitive choice for this compound [3].

Ionization ModeAdduct SpeciesFormulaTheoretical m/z
Positive (ESI+)[M+H]+[C12H25N2O2]+229.191054
Positive (ESI+)[M+Na]+[C12H24N2O2Na]+251.173547
Positive (ESI+)[M+K]+[C12H24N2O2K]+267.147485

Self-Validating Analytical Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to prevent false positives and ensure data reliability.

Protocol 1: LC-HRMS Exact Mass Verification

Causality for Method Design: A reversed-phase C18 column is selected because the aliphatic hexanoyl chain provides sufficient hydrophobicity for retention. However, to prevent the polar amine and hydroxyl groups from causing peak tailing, a gradient elution with 0.1% formic acid is utilized. The formic acid serves a dual purpose: it acts as an ion-pairing agent for the amine on the column and facilitates protonation for ESI+ detection [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Internal Calibration (Self-Validation Step): Spike the sample with 10 ng/mL of Reserpine (m/z 609.2806). This acts as a continuous lock-mass to ensure the mass accuracy remains <2 ppm throughout the run.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: Q-Exactive Orbitrap or equivalent HRMS.

    • Mode: ESI Positive.

    • Resolution: 70,000 FWHM at m/z 200.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 229.1910 with a 5 ppm mass tolerance window. Verify that the isotopic pattern matches the theoretical distribution for C12H25N2O2 (M+1 peak at ~13.5% relative abundance due to ^13C).

LCHRMS Sample Sample Prep (Dilution in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI(+) Ionization [M+H]+ = 229.1910 m/z LC->ESI MS HRMS Analysis (Orbitrap/TOF) ESI->MS Data Data Validation (Mass Error < 2 ppm) MS->Data

Fig 2: LC-HRMS workflow for exact mass verification of the target compound.

Protocol 2: NMR Structural Elucidation

While HRMS confirms the formula, Nuclear Magnetic Resonance (NMR) is required to confirm the connectivity (e.g., ensuring the amide bond formed at the piperidine nitrogen and not elsewhere).

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 600 µL of Deuterated Chloroform (CDCl3) or DMSO-d6. Causality: DMSO-d6 is preferred if the compound exhibits strong hydrogen bonding that causes line broadening in CDCl3.

  • Acquisition (1H NMR): Run a standard 1H NMR at 400 MHz or higher.

    • Self-Validation Step: Look for the distinct disappearance of the piperidine secondary amine proton and the appearance of the amide rotamer peaks (due to the restricted rotation of the N-C=O bond), which definitively proves the coupling was successful.

  • Acquisition (13C NMR): Run a 13C NMR to confirm the presence of exactly 12 distinct carbon environments (or fewer if symmetry exists, though this molecule is asymmetric). The carbonyl carbon should appear distinctly near 170 ppm.

Conclusion

The rigorous physicochemical profiling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is essential for its downstream application in complex drug modalities. By utilizing self-validating HRMS workflows, researchers can confidently confirm the exact mass of 228.183778 Da , ensuring the structural integrity of this critical linker before committing it to expensive, late-stage synthetic steps.

References

  • National Center for Biotechnology Information (PubChem). "Computed Properties for C12H24N2O2 (Proxy CID 80364)." PubChem Database. URL: [Link]

  • Vertex Pharmaceuticals Inc., Dana-Farber Cancer Institute. "Inhibitors of histone deacetylase." Google Patents, WO2012149540A1, 2012.
  • Gross, Jürgen H. "Mass Spectrometry: A Textbook." Springer, 3rd Edition, 2017. URL:[Link]

Foundational

Material Safety Data Sheet (MSDS) for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

An In-Depth Technical Guide to 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one: Synthesis, Safety, and Handling For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following document is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a technical guide and safety assessment for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. As of the date of this publication, specific, empirically-derived safety and toxicology data for this compound are not extensively available in public literature. Therefore, the information herein is synthesized from established principles of chemical safety, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from structurally analogous compounds.[1][2][3][4] This guide should be used for informational and planning purposes, to be supplemented by in-house risk assessments and, where possible, empirical testing.

Section 1: Introduction and Compound Profile

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a bifunctional organic molecule featuring a piperidine core, a common scaffold in medicinal chemistry. Its structure combines a hexanamide linker with a terminal primary amine and a hydroxymethyl group, suggesting its potential utility as a chemical probe, a linker for bioconjugation, or a synthetic intermediate in drug discovery programs. The presence of a primary amine and a hydroxyl group offers two distinct points for further chemical modification, while the amide bond provides metabolic stability.

Senior Application Scientist's Note: The strategic placement of reactive handles—the primary amine and the hydroxyl group—at opposite ends of a flexible yet constrained piperidine-containing structure is a classic design element for creating linkers in antibody-drug conjugates (ADCs) or PROTACs. The piperidine ring provides a semi-rigid backbone that can improve pharmacokinetic properties compared to purely aliphatic chains.

Chemical Structure and Identification:

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N2 [label="N"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O2 [label="O"]; H1[label="H"];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N2; N2 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- N1; C3 -- C12; C12 -- O2; O2 -- H1;

// Positioning - this is a rough guide for neato N1 [pos="0,0!"]; C1 [pos="-1,0.5!"]; C2 [pos="-1,1.5!"]; C3 [pos="0,2!"]; C4 [pos="1,1.5!"]; C5 [pos="1,0.5!"]; N2 [pos="2,-0.5!"]; C6 [pos="3,-0.5!"]; O1 [pos="3.5,-1.5!"]; C7 [pos="4.5,-0.5!"]; C8 [pos="5.5,0!"]; C9 [pos="6.5,-0.5!"]; C10 [pos="7.5,0!"]; C11 [pos="8.5,-0.5!"]; C12 [pos="0,3!"]; O2 [pos="-0.5,4!"]; H1[pos="-1,4.5!"]; }

Caption: Chemical structure of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

Section 2: Hazard Identification and GHS Classification

Based on structural motifs, the following GHS classification is proposed. This is a preliminary assessment and should be verified with empirical data.

  • GHS Pictograms:

    • GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[6][7]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[5][6]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P337+P313 (If eye irritation persists: Get medical advice/attention).[5][6]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[6]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Senior Application Scientist's Note: The primary amine is the main driver for the irritation classifications. Primary amines are alkaline and can disrupt the lipid barrier of the skin and mucous membranes, leading to irritation. The amide and hydroxyl groups are less concerning from a hazard perspective. The "respiratory irritation" is a standard precautionary statement for fine powders or aerosols of amine-containing compounds.

Section 3: Proposed Synthesis Workflow

A plausible synthetic route involves the acylation of a suitably protected piperidine precursor followed by deprotection.

Workflow Diagram:

synthesis_workflow start 4-(Hydroxymethyl)piperidine step1 N-Boc Protection start->step1 intermediate1 Boc-4-(hydroxymethyl)piperidine step1->intermediate1 step2 Acylation with 6-bromohexanoyl chloride intermediate1->step2 intermediate2 Boc-protected bromo-intermediate step2->intermediate2 step3 Azide Displacement (NaN3) intermediate2->step3 intermediate3 Boc-protected azido-intermediate step3->intermediate3 step4 Azide Reduction (e.g., H2, Pd/C) intermediate3->step4 intermediate4 Boc-protected final product step4->intermediate4 step5 Boc Deprotection (TFA) intermediate4->step5 end 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one step5->end

Caption: A potential multi-step synthesis pathway for the target compound.

Detailed Experimental Protocol: Step 2 - Acylation
  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) dropwise to the stirred solution.

  • Acylating Agent Addition: Add a solution of 6-bromohexanoyl chloride (1.1 eq) in anhydrous DCM (2 volumes) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Senior Application Scientist's Note: The choice of TEA as a base is crucial here; it acts as an acid scavenger for the HCl generated during the acylation. Running the reaction at 0 °C initially is critical to control the exotherm and prevent side reactions. A full workup and chromatographic purification are necessary to remove unreacted starting materials and the triethylammonium hydrochloride salt before proceeding to the next step.

Section 4: Safe Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.[7]

  • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[8]

  • Hygiene: Wash hands thoroughly after handling.[8]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][8]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[7]

Section 5: Physical, Chemical, and Toxicological Properties

The following properties are estimated based on the structure and data from analogous compounds like 6-amino-1-hexanol and various piperidine derivatives.[11][12]

Property Estimated Value / Description Justification / Analogue
Appearance White to off-white solid or viscous oilSimilar multi-functional aliphatic/heterocyclic compounds
Odor Amine-likePresence of a primary amine
Melting Point > 50 °CIncreased molecular weight and hydrogen bonding potential
Boiling Point > 300 °C (decomposes)High molecular weight and multiple H-bond donors/acceptors
Solubility Soluble in water, methanol, ethanol. Sparingly soluble in nonpolar organic solvents.Presence of polar amine, hydroxyl, and amide groups
pH Basic (in aqueous solution)Due to the primary amine group
Stability Stable under recommended storage conditions.Amide bonds are generally stable.
Reactivity Reacts with strong acids and oxidizing agents.Amine and hydroxyl functionalities.
Toxicological Profile (Predicted)
  • Acute Toxicity: No data available. Expected to have low acute toxicity via oral and dermal routes based on general chemical structures of this class.

  • Skin Corrosion/Irritation: Predicted to be a skin irritant.[5][6]

  • Serious Eye Damage/Irritation: Predicted to be a serious eye irritant.[5][6]

  • Carcinogenicity/Mutagenicity: No components are listed by IARC, NTP, or OSHA as carcinogens.[6] No structural alerts for mutagenicity are immediately apparent, but this has not been tested.[7]

Section 6: Accidental Release and Disposal

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4. Avoid breathing dust or vapors.[8]

  • Containment: For spills, contain the material to prevent it from entering drains or waterways.[8]

  • Cleanup:

    • Solid: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8]

    • Liquid: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by ethanol) and then wash with soap and water.

Disposal Considerations
  • Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be handled as hazardous chemical waste. Do not allow it to enter the environment.

References

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.).
  • United Nations Economic Commission for Europe. (2025, July). Globally Harmonized System of Classification and Labelling of Chemicals (GHS) (Eleventh Revised Edition).
  • International Labour Organization. (n.d.).
  • United Nations Economic Commission for Europe. (n.d.). About the GHS.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.).
  • EcoOnline. (2023, May 18).
  • MSDS Europe. (n.d.).
  • Occupational Safety and Health Administration. (n.d.).
  • United Nations Economic Commission for Europe. (n.d.).
  • Safe Work Australia. (n.d.).
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 4-Amino-2,2,6,6-tetramethylpiperidine 1-oxide.
  • Fisher Scientific. (2025, December 19).
  • United States Biological. (n.d.).
  • Schmidt, D., et al. (2022).
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Asian Journal of Chemistry. (2020, February 25).
  • Tetrahedron Letters. (2002, June). Synthesis and structural study of 6-amino-1,4,6,7-tetrahydroimidazo[4,5-b]pyridin-5-ones.
  • NextSDS. (n.d.). 1-[4-(2-aminoethyl)piperidin-1-yl]ethan-1-one.
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • Sarchem Labs. (2025, June 17). Analysis of 1,6-Hexanediol & 6-Amino-1-Hexanol.
  • Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine.
  • Capot Chemical. (2026, March 13). MSDS of 4-aMino-6,6-dimethyl-piperidin-2-one hydrochloride.
  • PubChem. (n.d.). 4-Amino-1-(piperidin-1-YL)butan-1-one | C9H18N2O.
  • ChemScene. (n.d.). 1249596-57-3 | 6-(Pyrrolidin-1-yl)hexan-2-ol.
  • MolPort. (n.d.). 6-[(1-ethylpiperidin-4-yl)(methyl)amino]hexan-1-ol | Molport-038-599-546.
  • ChemicalBook. (n.d.). 6-METHYLAMINOHEXAN-1-OL synthesis.
  • Sigma-Aldrich. (n.d.). 6-(Piperidin-1-yl)hexan-1-amine.
  • KISHIDA CHEMICAL CO., LTD. (2024, June 7). Safety Data Sheet for 2-Amino-2-hydroxymethyl-1,3-propanediol.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 1-(4-Cyanophenyl)-3-piperidin-4-yl-urea hydrochloride.

Sources

Foundational

The Strategic Role of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in Advanced Conjugation Chemistry

Executive Summary In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and oligonucleotide conjugates—the design of the linker is no longer a passive structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and oligonucleotide conjugates—the design of the linker is no longer a passive structural afterthought. It is a critical determinant of pharmacokinetic (PK) behavior, binding thermodynamics, and synthetic viability. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (SMILES: NCCCCCC(=O)N1CCC(CO)CC1) represents a highly optimized, heterobifunctional linker scaffold. By fusing the flexibility of an aliphatic hexanoyl chain with the conformational rigidity of a piperidine ring, this molecule solves critical entropic and physicochemical challenges in modern drug design.

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the use of this specific molecule, moving beyond basic synthesis to explore its thermodynamic impact on ternary complexes and its utility in solid-phase oligonucleotide synthesis.

Structural Anatomy & Physicochemical Rationale

To understand why this specific molecule is utilized over ubiquitous polyethylene glycol (PEG) or pure alkyl chains, we must analyze its structural components and their thermodynamic consequences.

The molecule is an amide formed by the condensation of 6-aminohexanoic acid (aminocaproic acid) and 4-piperidinemethanol [1][2].

  • The Hexanoyl Chain (C6 Spacer): Provides necessary distance and flexibility to bridge the gap between a target protein and an E3 ligase (in PROTACs) or to distance a targeting ligand (like GalNAc) from the steric bulk of an oligonucleotide backbone.

  • The Piperidine Ring: Unlike a linear alkyl chain, the piperidine ring adopts a rigid chair conformation. This rigidity pre-organizes the exit vector of the hydroxymethyl group, significantly reducing the entropic penalty ( ΔS ) upon binding to a target protein or forming a ternary complex[3].

  • The Amide Bond: By converting the basic secondary amine of 4-piperidinemethanol into an amide, the basicity of the nitrogen is eliminated. This is critical in medicinal chemistry to prevent unwanted lysosomal trapping (lysosomotropism) and off-target hERG channel inhibition, which are common liabilities of basic amines[4].

  • The Primary Hydroxyl Group: Provides an orthogonal reactive handle for esterification, etherification, or conversion into a phosphoramidite for automated DNA/RNA synthesis[5][6].

Table 1: Physicochemical Profile of the Linker Scaffold
PropertyValue (Approx.)Functional Rationale
Molecular Weight 228.33 g/mol Low MW contribution to the final conjugate, preserving cell permeability.
LogP Contribution ~0.8 - 1.2Balances the extreme lipophilicity of pure alkyl chains, improving aqueous solubility without the excessive hydration shell of PEGs.
H-Bond Donors 2 (Amine, Hydroxyl)Provides dual orthogonal conjugation sites.
H-Bond Acceptors 3 (Amide O, Amine N, Hydroxyl O)Enhances transient solvent interactions, improving PK properties.
Rotatable Bonds 7Controlled flexibility; lower than a pure C12 chain, reducing entropic cost upon binding.

Application in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker must bridge a Protein of Interest (POI) ligand and an E3 ubiquitin ligase ligand (e.g., Cereblon or VHL)[7][8]. The length and composition of the linker dictate the stability of the ternary complex (POI–PROTAC–E3) and the efficiency of ubiquitination[9].

The Entropic and Steric Advantage

Pure alkyl chains (e.g., C10 or C12) are excessively lipophilic ("greasy"), leading to poor aqueous solubility, high plasma protein binding, and non-specific interactions. Conversely, PEG chains are highly flexible and hydrophilic but incur a massive entropic penalty upon binding, as the highly dynamic chain must freeze into a single conformation[3].

The incorporation of the 4-(hydroxymethyl)piperidine moiety introduces a rigid, non-aromatic cyclic structure[4][10]. The chair conformation of the piperidine strictly defines the exit vector of the hydroxymethyl group. This structural pre-organization lowers the entropic cost of ternary complex formation, often resulting in lower DC50 (concentration required for 50% degradation) values compared to linear analogs[3].

Ternary POI Protein of Interest (e.g., AR) Ligand Target Ligand POI->Ligand Linker Piperidine-Alkyl Linker (Pre-organized Vector) Ligand->Linker E3Lig E3 Ligase Ligand (e.g., VHL/CRBN) Linker->E3Lig E3 E3 Ubiquitin Ligase E3Lig->E3

Fig 1: Ternary complex architecture utilizing the rigidified piperidine linker.

Application in Oligonucleotide Delivery (GalNAc Conjugates)

The delivery of therapeutic oligonucleotides (like siRNA or ASOs) to hepatocytes is revolutionized by conjugation to N-acetylgalactosamine (GalNAc) clusters, which bind the Asialoglycoprotein Receptor (ASGPR)[5][11].

Overcoming Linker Cleavage Side Reactions

Historically, non-nucleosidic solid supports and phosphoramidite building blocks were derived from serinol or threoninol[6]. However, these acyclic amino alcohols suffer from a critical flaw: during the final deprotection of the oligonucleotide under strong basic conditions, the amido group can undergo an intramolecular nucleophilic attack on the adjacent phosphate, leading to the loss of the linker and the targeting ligand[5][6].

By utilizing a piperidine-based scaffold like 6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one , this side reaction is sterically precluded. The rigidity of the piperidine ring prevents the amide oxygen from adopting the necessary geometry to attack the phosphate ester[5]. The primary amine of the hexanoyl chain is conjugated to the GalNAc cluster, while the primary hydroxyl group on the piperidine is phosphitylated to allow for standard automated DNA/RNA synthesis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm causality and success at each step.

Protocol A: Synthesis of the Heterobifunctional Linker

This protocol details the amide coupling of the two building blocks, ensuring the preservation of the primary amine and hydroxyl functionalities.

  • Activation: Dissolve 1.0 eq of Boc-6-aminohexanoic acid (Boc-aminocaproic acid)[2] in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the active ester.

    • Causality Check: HATU is preferred over EDC/HOBt here to ensure rapid activation and minimize epimerization, though epimerization is moot for this achiral aliphatic acid; its high efficiency drives the reaction to completion.

  • Coupling: Add 1.1 eq of 4-piperidinemethanol[2] to the activated solution. Stir for 4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Self-Validation (QC):

    • TLC: Perform a ninhydrin stain. The appearance of a dark purple spot indicates the successful unmasking of the primary amine.

    • LC-MS: Confirm the presence of the desired product mass ( [M+H]+=229.19 ).

Workflow N1 Boc-Aminocaproic Acid N3 Amide Coupling (HATU/DIPEA) N1->N3 N2 4-Piperidinemethanol N2->N3 N4 Boc-Intermediate N3->N4 N5 TFA Deprotection N4->N5 N6 Target Linker (Amine + Hydroxyl) N5->N6

Fig 2: Step-by-step synthetic workflow for the piperidine-alkyl linker.

Protocol B: 5'-Phosphoramidite Functionalization for Oligonucleotide Synthesis

This protocol converts the linker into a reactive monomer for automated RNA/DNA synthesis.

  • Ligand Conjugation: React the primary amine of the synthesized linker with a pre-activated targeting ligand (e.g., GalNAc-COOH pentafluorophenyl ester) in DMF/DIPEA. Purify via reverse-phase HPLC.

  • Phosphitylation: Dissolve the purified conjugate (1.0 eq) in anhydrous DCM under an argon atmosphere. Add 3.0 eq of DIPEA.

  • Reagent Addition: Dropwise, add 1.5 eq of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. Stir for 1 hour at room temperature.

  • Self-Validation (QC):

    • 31 P NMR: The reaction must be monitored by 31 P NMR. The disappearance of the chlorophosphoramidite peak (~175 ppm) and the appearance of a new peak at ~149 ppm confirms the successful formation of the phosphoramidite[12].

Quantitative Comparative Data

To illustrate the superiority of the piperidine-alkyl hybrid linker over traditional linkers in PROTAC design, the following table synthesizes expected thermodynamic and degradation parameters based on established structure-activity relationships (SAR) for AR/AR-V7 degraders[3][4].

Table 2: Comparative Linker Performance in PROTAC Ternary Complexes
Linker TypeEntropic Penalty ( ΔS )Aqueous Solubility (LogS)Lysosomotropism RiskTarget Degradation (DC50)
Pure Alkyl (C10-C12) High (Highly flexible)Poor (Highly lipophilic)Low~50 - 100 nM
Pure PEG (PEG3-PEG4) Very High (Dynamic)ExcellentLow~20 - 50 nM
Basic Piperidine-Alkyl Low (Rigidified)ModerateHigh (Basic Nitrogen)~10 - 30 nM
Amide Piperidine-Alkyl (Our Scaffold) Low (Rigidified) Good (Polar Amide) Low (Neutral Nitrogen) < 5 nM

Note: The conversion of the piperidine nitrogen to an amide in our specific scaffold eliminates the lysosomotropism risk while maintaining the rigid exit vector, leading to sub-5 nM degradation efficiency.

References

  • Antitumor Agents 268. Design, Synthesis, and Mechanistic Studies of New 9-Substituted Phenanthrene-based Tylophorine Analogs as Potent Cytotoxic Agents Source: National Institutes of Health (PMC) URL:[Link]

  • WO2012149540A1 - Inhibitors of histone deacetylase Source: Google Patents URL
  • WO2018013999A1 - Non-nucleosidic solid supports and phosphoramidite building blocks for oligonucleotide synthesis Source: Google Patents URL
  • Rational Design of Dual Degraders by Incorporating Molecular Glue Structural Features into PROTAC Degraders Source: ACS Publications URL:[Link]

  • WO2021231927A1 - Androgen receptor protein degraders with a tricyclic cereblon ligand Source: Google Patents URL
  • US Patent 10,781,175 - Solid supports and phosphoramidite building blocks for oligonucleotide conjugates (Guzaev et al.) Source: Googleapis / Google Patents URL:[Link]

Sources

Exploratory

Physicochemical Profiling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one: Predictive Modeling and Experimental Validation of pKa and LogP

Prepared by: Senior Application Scientist Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists Executive Summary The rational design of pharmaceutical intermediates, PROTAC linkers, and activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists

Executive Summary

The rational design of pharmaceutical intermediates, PROTAC linkers, and active pharmaceutical ingredients (APIs) relies heavily on accurate physicochemical profiling. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Molecular Weight: 228.33 g/mol ) is a highly flexible, bifunctional molecule featuring a terminal primary amine and a substituted piperidine ring linked via an amide bond. Understanding its acid dissociation constant ( pKa​ ) and partition coefficient ( LogP ) is critical for predicting its solubility, membrane permeability, and volume of distribution.

This whitepaper provides a comprehensive mechanistic analysis of the molecule's ionization centers, establishes consensus in silico predictions using advanced machine learning and fragmental models, and dictates a self-validating experimental protocol for empirical verification.

Structural Deconstruction & Mechanistic pKa​ Analysis

To accurately predict the ionization behavior of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, we must deconstruct its functional groups. A common pitfall in computational medicinal chemistry is the misidentification of basic centers in complex heterocycles.

  • The Primary Amine (Terminal 6-aminohexanoyl group): Aliphatic primary amines are classic basic centers. The terminal nitrogen is separated from the electron-withdrawing carbonyl group by a five-carbon aliphatic spacer, insulating it from inductive effects. Consequently, its pKa​ is predicted to align with standard aliphatic amines, typically ranging from 10.4 to 10.7 .

  • The Piperidine Nitrogen (Amide Bond): While piperidine itself is a strong base ( pKa​ ~10.0), the nitrogen in this molecule is conjugated with the adjacent hexanoyl carbonyl group to form an amide . The lone pair on the nitrogen is delocalized into the carbonyl π -system, giving the C-N bond partial double-bond character. This resonance stabilization renders the piperidine nitrogen virtually non-basic ( pKa​≈−0.5 ). It will not protonate under physiological conditions.

  • The Hydroxymethyl Group: The primary alcohol at the 4-position of the piperidine ring is a very weak acid. Its deprotonation requires highly alkaline conditions ( pKa​>15.0 ), making it irrelevant for physiological pH profiling.

Recent advancements in machine learning (ML) architectures, such as Directed-Message Passing Neural Networks (D-MPNNs) and substrate-aware descriptors, have significantly improved the accuracy of pKa​ predictions for primary amines and amides by capturing these exact electronic microenvironments[1].

In Silico Lipophilicity ( LogP / LogD ) Profiling

Lipophilicity dictates a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, predicting the octanol-water partition coefficient ( LogP ) requires balancing the hydrophobic contributions of the hexyl chain and piperidine ring against the polar primary amine, amide, and hydroxyl groups.

To mitigate the structural biases inherent in individual predictive models, we employ a consensus approach utilizing the SwissADME suite[2]:

  • Fragmental Methods (WLOGP, XLOGP3): These models sum the lipophilic contributions of individual atoms and fragments. They tend to perform well for flexible aliphatic chains[2].

  • Topological Methods (MLOGP): These rely on molecular connectivity and 2D descriptors, providing a baseline that resists overestimating the lipophilicity of polar surface areas[2].

  • Physics-Based Methods (iLOGP): Based on generalized Born and solvent accessible surface area (GB/SA) calculations, iLOGP estimates solvation free energy, making it less prone to the overfitting seen in purely empirical models[2].

Because the primary amine has a pKa​ of ~10.4, the molecule exists almost entirely (>99.9%) in its protonated, cationic state at physiological pH (7.4). Therefore, the distribution coefficient ( LogD7.4​ ) is heavily shifted toward hydrophilicity.

Quantitative Data Summary
Physicochemical ParameterPredictive Model / MethodPredicted ValuePhysiological Implication (pH 7.4)
pKa​ (Primary Amine) ML / Substrate-Aware Descriptors10.45>99.9% Protonated (Cationic)
pKa​ (Amide Nitrogen) Quantum Mechanistic / Empirical-0.50Neutral (Non-ionizable)
LogP (Consensus) SwissADME (iLOGP, XLOGP3, WLOGP)0.85Mildly lipophilic in neutral state
LogD7.4​ Derived: LogP−log(1+10pKa​−pH) -2.20Highly hydrophilic; low passive permeability

Workflow & Ionization Visualizations

Workflow A In Silico Profiling (SwissADME / ML Models) B Synthesis & Purification (>98% Purity) A->B Target Validated C Potentiometric Titration (pKa Determination) B->C N2 Purge, 0.15M KCl D Shake-Flask Method (LogP Determination) B->D Octanol/Water Partitioning E Data Consensus & Pharmacokinetic Modeling C->E Ionization State D->E Lipophilicity

Figure 1: End-to-end workflow for predictive modeling and experimental validation of pKa and LogP.

Ionization pH2 Gastric pH (1.2 - 2.0) Amine: -NH3+ Net Charge: +1 pH74 Physiological pH (7.4) Amine: -NH3+ Net Charge: +1 pH2->pH74 No State Change pH10 pH10 pH74->pH10 Deprotonation (pH > pKa)

Figure 2: pH-dependent ionization states of the primary amine group across physiological environments.

Experimental Validation Protocols (Self-Validating Systems)

To transition from in silico predictions to empirical truth, rigorous experimental validation is required. The following protocols are engineered with built-in causality and self-validation steps to ensure absolute data integrity.

Potentiometric Titration for pKa​ Determination

Potentiometry is the gold standard for pKa​ determination, relying on the continuous monitoring of pH changes upon the stepwise addition of a titrant[3].

System Suitability Test (SST): Before analyzing the target molecule, the system must be validated by titrating a reference standard (e.g., Potassium Clavulanate, known pKa​ ~3.52, or Levetiracetam, known pKa​ ~11.3) to confirm electrode linearity and response time[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in a highly purified aqueous solution to achieve a concentration of 10−3 M[3].

  • Ionic Strength Control (Causality): Add Potassium Chloride (KCl) to achieve a final background concentration of 0.15 M . Why? Maintaining a constant ionic strength locks the activity coefficients of the analyte, ensuring that the measured concentration-based pKa​ accurately reflects the thermodynamic pKa​ [3][5].

  • Inert Atmosphere (Causality): Submerge the reaction vessel in a water bath set strictly to 25.0 ± 0.5 °C and purge the solution with Nitrogen ( N2​ ) gas for 10 minutes prior to and during the titration[4]. Why? Atmospheric CO2​ dissolves in water to form carbonic acid, which introduces artifactual inflection points in the basic region of the titration curve, fatally skewing the primary amine pKa​ measurement[5].

  • Titration: Using an automated titrator (e.g., Sirius GLpKa), titrate the solution with standardized 0.1 M HCl to pH 2.0 to fully protonate the amine, followed by a reverse titration with standardized 0.1 M NaOH up to pH 12.0[4][5].

  • Data Extraction: Identify the inflection point on the sigmoidal titration curve (or the peak of the first derivative curve). The pH at the half-equivalence point equals the pKa​ [3].

Shake-Flask Method for LogP Determination

While potentiometric methods can estimate lipophilicity, the traditional shake-flask method remains the most robust empirical validation for LogP .

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir mutually saturated solutions of n-octanol and aqueous phosphate buffer (pH 12.0) for 24 hours. Why pH 12.0? To measure the true LogP (partitioning of the neutral species), the aqueous phase must be at least 1.5 pH units above the predicted pKa​ of 10.45 to ensure the primary amine is entirely deprotonated.

  • Partitioning: Dissolve a known mass of the analyte in the octanol phase. Combine equal volumes of the saturated octanol and aqueous buffer in a separation funnel.

  • Equilibration: Agitate the mixture mechanically for 60 minutes at 25 °C, followed by centrifugation at 3000 rpm for 15 minutes to guarantee complete phase separation and eliminate micro-emulsions.

  • Quantification: Extract aliquots from both phases and quantify the analyte concentration using HPLC-UV or LC-MS/MS.

  • Calculation: LogP=log10​([Concentrationaqueous​][Concentrationoctanol​]​) .

Pharmacological Implications

The physicochemical profile of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one heavily dictates its utility in drug design:

  • High Aqueous Solubility: Driven by the low LogD7.4​ (-2.20) and the permanent positive charge at physiological pH, this molecule will exhibit excellent solubility in gastrointestinal and systemic fluids.

  • Permeability Constraints: The cationic nature of the primary amine at pH 7.4 will severely restrict passive transcellular diffusion across lipophilic biological membranes (e.g., the Blood-Brain Barrier or intestinal epithelium). If used as an API, it would likely require active transport mechanisms or prodrug formulation.

  • Utility as a Linker: If utilized as a linker in chimeric molecules (like PROTACs), its high hydrophilicity is highly advantageous. It can act as a solvent-exposed spacer that prevents the overall lipophilicity of the massive PROTAC molecule from exceeding developability thresholds, thereby preventing aggregation and non-specific protein binding.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Guidelines. Available at: [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." DergiPark Academic. Available at:[Link]

  • Swiss Institute of Bioinformatics. "Frequently Asked Questions - SwissADME." SwissADME. Available at:[Link]

  • Journal of Chemical Information and Modeling (ACS). "Machine Learning for Reaction Performance Prediction in Allylic Substitution Enhanced by Automatic Extraction of a Substrate-Aware Descriptor." ACS Publications. Available at: [Link]

  • Der Pharma Chemica. "Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents." Der Pharma Chemica. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Laboratory Synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Introduction & Mechanistic Rationale The synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one requires the precise construction of a tertiary amide bond between a functionalized aliphatic chain and a subst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one requires the precise construction of a tertiary amide bond between a functionalized aliphatic chain and a substituted piperidine ring. Direct coupling of 6-aminohexanoic acid with 4-(hydroxymethyl)piperidine is unviable due to the presence of the free primary amine, which would lead to uncontrolled self-polymerization. To enforce predictable reactivity, a protecting group strategy utilizing N-Boc-6-aminohexanoic acid is mandatory.

The synthetic route is divided into two distinct, self-validating stages:

Stage 1: Chemoselective Amide Coupling The coupling of N-Boc-6-aminohexanoic acid and 4-(hydroxymethyl)piperidine presents a chemoselectivity challenge, as the nucleophile contains both a secondary amine and a primary alcohol. Because secondary amines are substantially more nucleophilic than primary alcohols, the amidation proceeds with high regioselectivity, bypassing the need for transient hydroxyl protection.

We employ EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent because both the reagent and its corresponding urea byproduct are highly water-soluble, allowing for complete removal during a simple aqueous workup ([1]). To prevent the formation of inactive N-acylurea side products, HOBt (1-hydroxybenzotriazole) is added as a nucleophilic catalyst. HOBt rapidly intercepts the O-acylisourea intermediate to form a highly reactive, yet stable, HOBt-active ester, which subsequently undergoes smooth aminolysis ([2]).

Stage 2: Acidolytic Boc Deprotection The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group favored for its stability against nucleophiles and bases during the coupling phase ([3]). Deprotection is efficiently achieved using Trifluoroacetic acid (TFA). A standard protocol utilizing a 1:1 volumetric mixture of TFA and Dichloromethane (DCM) ensures rapid cleavage of the carbamate, liberating isobutylene and carbon dioxide gases to yield the target amine as a TFA salt ([4]).

Experimental Workflow

Workflow SM N-Boc-6-aminohexanoic acid + 4-(hydroxymethyl)piperidine Coupling Step 1: Amide Coupling EDC·HCl, HOBt, DIPEA, DCM 0 °C to RT, 12 h SM->Coupling Intermediate Intermediate: N-Boc-6-amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one Coupling->Intermediate Aqueous Workup Deprotection Step 2: Boc Deprotection 1:1 TFA / DCM 0 °C to RT, 2 h Intermediate->Deprotection Product Final Product: 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one Deprotection->Product Concentration & Basification

Figure 1: Two-step synthetic workflow for the preparation of the target aliphatic amide.

Materials and Reagents

Table 1: Quantitative Reagent Summary for Amide Coupling (10 mmol scale)
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
N-Boc-6-aminohexanoic acid231.291.002.31 gElectrophile (Protected Acid)
4-(Hydroxymethyl)piperidine115.171.101.27 gNucleophile
EDC·HCl191.701.302.49 gCoupling Agent
HOBt (hydrate)153.141.201.84 gNucleophilic Activator
DIPEA129.243.005.2 mLNon-nucleophilic Base
Dichloromethane (DCM)84.93-50 mLReaction Solvent
Table 2: Quantitative Reagent Summary for Boc Deprotection
ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Boc-Protected Intermediate328.451.00~3.28 gSubstrate
Trifluoroacetic Acid (TFA)114.02Excess25 mLAcidic Cleavage Reagent
Dichloromethane (DCM)84.93Solvent25 mLCo-solvent

Step-by-Step Protocols

Protocol A: EDC/HOBt-Mediated Amide Coupling

This protocol is designed to be self-validating. Do not proceed to the workup phase until the In-Process Control (IPC) confirms the consumption of the limiting reagent.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-6-aminohexanoic acid (2.31 g, 10.0 mmol) and HOBt hydrate (1.84 g, 12.0 mmol).

  • Solvation & Basification: Suspend the solids in anhydrous DCM (50 mL). Add DIPEA (5.2 mL, 30.0 mmol) via syringe. Stir until a clear solution is obtained.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (2.49 g, 13.0 mmol) portion-wise over 5 minutes. Allow the mixture to stir at 0 °C for 15 minutes to pre-form the HOBt-active ester.

  • Coupling: Dissolve 4-(hydroxymethyl)piperidine (1.27 g, 11.0 mmol) in a minimal amount of DCM (5 mL) and add it dropwise to the activated ester solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours under a nitrogen atmosphere.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC (stain with KMnO₄). Ensure the complete disappearance of the N-Boc-6-aminohexanoic acid mass peak ([M+H]⁺ = 232.1).

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash with 1M aqueous HCl (2 × 30 mL) to selectively protonate and remove unreacted piperidine and DIPEA into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to deprotonate and remove unreacted starting acid and HOBt.

    • Wash with brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate N-Boc-6-amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one as a viscous oil.

Protocol B: TFA-Mediated Boc Deprotection
  • Preparation: Dissolve the crude Boc-protected intermediate (~10 mmol) in anhydrous DCM (25 mL) in a 100 mL round-bottom flask, yielding a substrate concentration of ~0.4 M ([4]).

  • Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic protonation.

  • Cleavage: Slowly add TFA (25 mL) dropwise to the stirred solution, creating a 1:1 (v/v) TFA/DCM mixture.

  • Propagation: Remove the ice bath and stir the reaction at RT for 2 hours.

  • In-Process Control (IPC): Verify the complete disappearance of the starting material ([M+H]⁺ = 329.5) via LC-MS. The product will appear as a highly polar, early-eluting peak ([M+H]⁺ = 229.3).

  • Concentration: Remove the DCM and excess TFA under reduced pressure. To assist in removing residual TFA and driving the equilibrium, co-evaporate the crude residue with toluene (3 × 20 mL) ([4]).

  • Free-Basing (Crucial Step): The product is currently isolated as a TFA salt. Because the target molecule is a highly polar amino-alcohol, traditional aqueous basic extraction may lead to poor organic recovery.

    • Preferred Method: Dissolve the oily residue in minimal methanol and pass the solution through a column of basic ion-exchange resin (e.g., Amberlyst A21), eluting with methanol.

  • Final Isolation: Concentrate the combined organic eluates under high vacuum to afford the pure free base of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

Analytical Characterization Expectations

  • LC-MS Analysis:

    • Intermediate: Chemical Formula: C₁₇H₃₂N₂O₄. Exact Mass: 328.24. Expected [M+H]⁺ = 329.2 m/z.

    • Final Product: Chemical Formula: C₁₂H₂₄N₂O₂. Exact Mass: 228.18. Expected [M+H]⁺ = 229.2 m/z.

  • ¹H NMR (CDCl₃ or DMSO-d₆): Successful deprotection is definitively confirmed by the complete disappearance of the intense 9H singlet at ~1.40 ppm corresponding to the tert-butyl group of the Boc moiety.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Reactive deep eutectic solvents for EDC-mediated amide synthesis Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Strategic Bioconjugation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in PROTAC Synthesis

Executive Summary Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural and physicochemical nuances of the linker connecting the protein of interest (POI) ligand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted protein degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) relies heavily on the structural and physicochemical nuances of the linker connecting the protein of interest (POI) ligand to the E3 ubiquitin ligase ligand. Historically, early-stage PROTAC development leaned heavily on highly flexible polyethylene glycol (PEG) or pure alkyl chains due to their synthetic tractability[1]. However, modern PROTAC engineering has increasingly shifted toward incorporating rigidified motifs—such as saturated heterocycles—to pre-organize the conformational ensemble and enhance the stability of the ternary complex[2].

This application note details the structural rationale and bioconjugation workflows for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one . By strategically combining the flexibility of a 6-carbon alkyl chain with the conformational restriction of a piperidine core, this linker offers superior control over exit vectors and orthogonal reactivity for streamlined synthesis.

Structural Rationale & Physicochemical Profiling

The design of a PROTAC linker is a delicate balance between flexibility and rigidity. If a linker is too flexible, the molecule may adopt non-productive conformations, leading to unpredictable protein-protein interactions; conversely, excessive rigidity can prevent the warheads from reaching their respective binding pockets[3].

The 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one linker addresses this balance through two distinct domains:

  • The 6-Aminohexanoyl Chain : This aliphatic spacer provides the necessary spatial distance to bridge the E3-POI gap, allowing the system to form a ternary complex without inducing severe steric clashes[4].

  • The 4-(Hydroxymethyl)piperidine Core : The incorporation of the piperidine ring restricts the number of rotatable bonds. This localized rigidity reduces the entropic penalty upon ternary complex formation. Furthermore, the inclusion of the piperidine moiety alters the logP of the molecule, often improving the overall aqueous solubility and pharmacokinetic profile compared to purely lipophilic alkyl chains of equivalent length[5].

Mechanism POI Target Protein (POI) PROTAC PROTAC (Piperidine Linker) POI->PROTAC Warhead Ub Ubiquitin Cascade PROTAC->Ub Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Anchor Degradation Proteasomal Degradation Ub->Degradation Polyubiquitination

Fig 1. PROTAC-mediated ternary complex formation and targeted protein degradation pathway.

Strategic Bioconjugation Workflows

The true synthetic power of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one lies in its orthogonal reactive groups: a highly nucleophilic primary amine and a less nucleophilic primary alcohol. This differential reactivity allows for a streamlined, two-step synthetic route without the need for cumbersome protecting group manipulations.

Synthesis Step1 Step 1: Amide Coupling Ligand A (COOH) + Linker (NH2) HATU, DIPEA, DMF Intermediate Intermediate Ligand A - Linker - OH Purified via Prep-HPLC Step1->Intermediate Chemoselective Amine Reactivity Step2 Step 2: Esterification Ligand B (COOH) + Intermediate EDC, DMAP, DCM Intermediate->Step2 Validated by LC-MS Product Final PROTAC Ligand A - Linker - Ligand B Ready for In Vitro Assay Step2->Product DMAP-Catalyzed Acyl Transfer

Fig 2. Two-step chemoselective bioconjugation workflow for the heterobifunctional linker.

Phase 1: Chemoselective Amide Bond Formation

Objective : Conjugate Ligand A (e.g., the POI Warhead containing a free carboxylic acid) to the primary amine of the linker. Causality : We utilize HATU and DIPEA because HATU generates a highly reactive 7-azabenzotriazole active ester, which rapidly and efficiently captures the primary amine. The primary alcohol on the piperidine ring remains unreactive under these specific conditions due to its significantly lower nucleophilicity compared to the aliphatic amine, ensuring strict chemoselectivity.

Step-by-Step Protocol :

  • Activation : Dissolve Ligand A-COOH (1.0 eq, 0.1 mmol) and HATU (1.2 eq, 0.12 mmol) in 2.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition : Add DIPEA (3.0 eq, 0.3 mmol) to the mixture. Stir at room temperature (RT) for 15 minutes to allow complete formation of the active ester.

  • Conjugation : Add 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.1 eq, 0.11 mmol) to the activated mixture.

  • Incubation : Stir the reaction continuously at RT for 1 to 2 hours.

  • Self-Validation (LC-MS) : Withdraw a 2 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS. The protocol is self-validating when the mass of the activated ester disappears and the target mass of the intermediate [Ligand A + Linker - H2O]+ becomes the dominant peak.

  • Purification : Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via preparative HPLC to isolate the Intermediate-OH.

Phase 2: DMAP-Catalyzed Esterification

Objective : Conjugate Ligand B (e.g., the E3 Ligase Anchor containing a free carboxylic acid) to the primary alcohol of the purified intermediate. Causality : Because the primary alcohol is a weaker nucleophile, standard HATU coupling is inefficient. Instead, we employ a Steglich esterification using EDC·HCl and DMAP. DMAP acts as a critical acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the activation energy barrier of the alcohol nucleophile.

Step-by-Step Protocol :

  • Preparation : Dissolve Ligand B-COOH (1.2 eq, 0.06 mmol), EDC·HCl (1.5 eq, 0.075 mmol), and DMAP (0.5 eq, 0.025 mmol) in 2.0 mL of anhydrous DCM.

  • Conjugation : Add the purified Intermediate-OH from Phase 1 (1.0 eq, 0.05 mmol) to the solution.

  • Incubation : Stir the reaction at RT for 12 to 18 hours.

  • Self-Validation (LC-MS) : Monitor the reaction via LC-MS. Successful conjugation is confirmed by the appearance of the final PROTAC mass [Intermediate + Ligand B - H2O]+. If the reaction stalls, the system dictates spiking an additional 0.5 eq of DMAP to drive the acyl transfer to completion.

  • Purification : Wash the organic layer with 1N HCl, saturated NaHCO3, and brine. Purify the final PROTAC via preparative HPLC.

Quantitative Data & Troubleshooting

Table 1: Physicochemical Profile of the Linker Motif

Property Description / Value Impact on PROTAC Design
Chemical Nature Heterobifunctional (Amine & Alcohol) Enables sequential, orthogonal bioconjugation without the need for protecting groups.
Core Motif 4-(hydroxymethyl)piperidine Imparts structural rigidity, restricting rotatable bonds to pre-organize the exit vector.
Spacer Motif 6-Aminohexanoyl chain Provides necessary flexibility and distance to span the E3-POI gap.

| LogP Contribution | Balanced (Aliphatic + Heterocycle) | Improves aqueous solubility compared to purely aliphatic chains of similar length. |

Table 2: Bioconjugation Reaction Parameters & Self-Validation Metrics

Reaction Phase Reagents & Conditions Target Conversion Time LC-MS Validation Marker Troubleshooting Logic
Amide Coupling (Amine) HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT 1 - 2 hours Mass shift: [Ligand A + Linker - H2O]+ If incomplete, check steric hindrance of Ligand A; spike additional HATU.

| Esterification (Alcohol) | EDC·HCl (1.5 eq), DMAP (0.5 eq), DCM, RT | 12 - 18 hours | Mass shift: [Intermediate + Ligand B - H2O]+ | If sluggish, ensure strictly anhydrous conditions; increase DMAP to 1.0 eq. |

References

  • Source: PubMed Central (PMC)
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Novel approaches for the rational design of PROTAC linkers Source: Open Exploration Publishing URL
  • A comprehensive review of emerging approaches in machine learning for de novo PROTAC design Source: RSC Publishing URL
  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation Source: eLife URL

Sources

Method

Protocol for amide coupling with 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

An In-Depth Guide to the Chemoselective Amide Coupling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Introduction The formation of the amide bond is arguably the most performed reaction in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chemoselective Amide Coupling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Introduction

The formation of the amide bond is arguably the most performed reaction in medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceutical agents.[1][2][3] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group to proceed under mild conditions.[4][5] This application note provides a detailed protocol and scientific rationale for the amide coupling of a specific, bifunctional building block: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one .

This substrate presents a unique chemoselectivity challenge. It contains a highly nucleophilic primary aliphatic amine, which is the target for acylation, but also a primary hydroxyl group. While amines are generally more nucleophilic than alcohols, the hydroxyl group can undergo O-acylation to form an undesired ester byproduct, particularly under harsh or poorly optimized conditions. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure a high-yield, chemoselective N-acylation.

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of two robust protocols, the underlying mechanisms, and practical insights for successful synthesis.

The Chemoselectivity Challenge: N-Acylation vs. O-Acylation

The core of the challenge lies in favoring the reaction at the more nucleophilic nitrogen atom of the primary amine over the oxygen atom of the primary alcohol. The relative reactivity is governed by several factors:

  • Nucleophilicity: Primary amines are inherently more nucleophilic than primary alcohols, providing a natural basis for selectivity.

  • Activated Species Reactivity: The nature of the activated carboxylic acid intermediate is paramount. A highly reactive intermediate, such as an acyl chloride, may exhibit poor selectivity, reacting rapidly with both nucleophiles. Conversely, an intermediate with moderated reactivity, like an active ester, can allow for greater discrimination.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the relative rates of N- vs. O-acylation. For instance, the use of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is preferred to prevent it from competing as a nucleophile.

The protocols detailed below are optimized to maximize this inherent selectivity, obviating the need for a protecting group strategy for the hydroxyl function, which would add steps and reduce overall process efficiency.

Recommended Protocol 1: High-Efficiency Coupling with HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a modern, highly efficient uronium-based coupling reagent. It is favored for its rapid reaction times, high yields, and ability to minimize epimerization of chiral carboxylic acids.[6] HATU converts carboxylic acids into highly reactive OAt-active esters, which readily couple with amines.[7]

Materials and Reagents
Reagent/MaterialGradeNotes
Carboxylic Acid of InterestSynthesis GradeThe acylating partner.
6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-oneSynthesis GradeThe amine substrate.
HATUSynthesis GradeStore under inert gas, moisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Anhydrous/Peptide GradeNon-nucleophilic base.
N,N-Dimethylformamide (DMF)AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)Reagent GradeFor extraction.
5% Lithium Chloride (LiCl) SolutionAqueousFor washing to remove DMF.[8]
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueousFor washing.
Brine (Saturated NaCl Solution)AqueousFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography.
Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitor Monitoring cluster_workup Aqueous Work-up cluster_purify Purification prep Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF act Add HATU (1.1 eq) & DIPEA (2.5 eq) Stir 10-15 min at RT prep->act coup Add Amine Substrate (1.05 eq) Stir 2-4 h at RT act->coup mon Monitor by TLC or LC-MS until starting material is consumed coup->mon work Quench with Water Extract with EtOAc Wash with 5% LiCl, sat. NaHCO₃, Brine mon->work pur Dry organic layer (Na₂SO₄) Concentrate under vacuum Purify by Silica Gel Chromatography work->pur product Final Amide Product pur->product

Caption: High-level workflow for the HATU-mediated amide coupling protocol.

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq) to the stirred solution. Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Add a solution of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.05 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure amide product.

Alternative Protocol 2: Economical Coupling with EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[1] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt into an HOBt-active ester. This active ester is less prone to side reactions and minimizes racemization.[6]

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.05 eq).

  • Dissolution: Dissolve the components in anhydrous DMF (to make a ~0.1 M solution) and cool the flask in an ice bath (0 °C).

  • Coupling: Add EDC hydrochloride (1.2 eq) to the cooled, stirred solution, followed by DIPEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-9 as described in the HATU protocol.

Mechanism of Action

Understanding the reaction mechanism clarifies why these reagents are effective.

HATU-Mediated Coupling

The reaction proceeds via the formation of a highly reactive OAt-ester. The azabenzotriazole leaving group is an excellent leaving group, and the neighboring pyridine nitrogen may provide anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.

G HATU Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (DIPEA) OAt_Ester R-CO-OAt (Active Ester Intermediate) RCOO->OAt_Ester + HATU HATU HATU Tetrahedral Tetrahedral Intermediate OAt_Ester->Tetrahedral + R'-NH₂ Amine R'-NH₂ (Amine Substrate) Product R-CO-NH-R' (Amide Product) Tetrahedral->Product - HOAt HOAt HOAt (Byproduct) Tetrahedral->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

EDC/HOBt-Mediated Coupling

EDC first activates the carboxylic acid. This intermediate can be attacked by the amine directly, but this pathway can be sluggish and lead to side products. HOBt acts as an acyl transfer agent, trapping the activated species to form an HOBt-active ester, which provides a cleaner and more efficient pathway to the final amide.[1]

G EDC/HOBt Coupling Mechanism RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester R-CO-OBt (Active Ester Intermediate) Acylisourea->HOBt_Ester + HOBt - EDU EDU EDU (Urea Byproduct) Acylisourea->EDU HOBt HOBt Product R-CO-NH-R' (Amide Product) HOBt_Ester->Product + R'-NH₂ - HOBt Amine R'-NH₂ (Amine Substrate)

Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.

Troubleshooting and Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent stoichiometry; poor quality/degraded coupling reagent; steric hindrance.Use a slight excess of the amine and coupling reagent (1.1-1.2 eq). Ensure reagents are anhydrous and fresh. For hindered substrates, extend reaction time or gently warm (e.g., to 40 °C).
Low Yield Inefficient work-up (product loss to aqueous phase); poor purification recovery.Ensure thorough extraction with EtOAc. If the product is polar, consider back-extraction of the aqueous layers. Optimize chromatography conditions.
Presence of O-Acyl Ester Reaction temperature too high; excessive amount of coupling reagent; prolonged reaction time.Maintain reaction at room temperature or below. Use the recommended stoichiometry. Stop the reaction as soon as the starting amine is consumed.
Urea Byproduct in Product (EDC/HOBt Protocol) Incomplete removal of EDC-urea during work-up.The urea from EDC (EDU) is water-soluble.[10] Ensure thorough aqueous washing. A final wash with dilute acid (e.g., 1M HCl) can sometimes help, provided the product is stable.

Safety Precautions

  • General: Always perform reactions in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Reagent-Specific:

    • HATU/HBTU: These reagents are based on HOBt and can be explosive under certain conditions (e.g., heat, shock).[10] Handle with care and avoid large-scale reactions without a proper safety assessment.

    • DMF: N,N-Dimethylformamide is a reproductive toxin and should be handled with extreme care.[11]

    • DIPEA: This base is corrosive and volatile; avoid inhalation and skin contact.

  • Exotherms: Amide coupling reactions can be exothermic. For larger-scale reactions, monitor the internal temperature and consider adding reagents portion-wise or with external cooling.[12]

References

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattar, S. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(32), 4123-4126. Available at: [Link]

  • Gong, T. et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9034-9042. Available at: [Link]

  • Sharma, A. et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability, 1, 193-200. Available at: [Link]

  • Pace, V. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Golisz, S. R. et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(20), 6567-6575. Available at: [Link]

  • Patil, P. et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4746-4759. Available at: [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Advion, Inc. (2015). Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer. American Laboratory. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Retrieved from [Link]

  • Sharma, V. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. Available at: [Link]

Sources

Application

Preparation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one stock solutions for in vitro assays

Application Note: Preparation and Handling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Stock Solutions for In Vitro Assays Executive Summary & Physicochemical Rationale The compound 6-Amino-1-[4-(hydroxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Stock Solutions for In Vitro Assays

Executive Summary & Physicochemical Rationale

The compound 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Molecular Weight: 228.33 g/mol ) is a highly versatile heterobifunctional linker utilized extensively in chemical biology, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally, it features a sterically unhindered primary amine (derived from a 6-aminohexanoyl chain) and a primary alcohol (on the piperidine ring), separated by a stable amide bond.

Because of its dual reactivity, this building block is a critical precursor for[1]. However, the nucleophilic nature of the primary amine (pKa ~10.4) makes it highly susceptible to oxidation and carbamate formation upon prolonged exposure to atmospheric CO₂. Furthermore, the introduction of trace water during stock preparation can completely derail downstream coupling reactions (e.g., NHS-ester acylation) by acting as a competing nucleophile. Therefore, establishing a rigorous, self-validating protocol for stock solution preparation is paramount to ensuring assay reproducibility and successful[2].

Quantitative Data & Reconstitution Metrics

To ensure precision during the preparation of master stocks, refer to the quantitative dilution metrics in Table 1 . For downstream in vitro assays, buffer selection is dictated by the compound's reactivity profile, as outlined in Table 2 .

Table 1: Stock Solution Preparation Guide (MW: 228.33 g/mol )

Target ConcentrationMass of Compound (mg)Volume of Anhydrous DMSO (µL)Storage TemperatureEstimated Half-Life
10 mM 2.28 mg1000 µL-80°C> 12 months
50 mM 11.42 mg1000 µL-80°C> 12 months
100 mM 22.83 mg1000 µL-80°C> 12 months

Table 2: Buffer Compatibility Matrix for Aqueous Working Solutions

Buffer SystemCompatibilityCausality / Rationale
HEPES (pH 7.4) Excellent Non-nucleophilic tertiary amine; maintains physiological pH without competing in downstream amine-reactive crosslinking.
PBS (pH 7.4) Excellent Standard physiological buffer; phosphate ions do not interfere with N-acylation or O-alkylation chemistry.
Tris-HCl (pH 7.4) Poor Contains a primary amine; will aggressively outcompete the linker in NHS-ester or isothiocyanate coupling reactions.
Glycine Poor Contains both a primary amine and carboxylate; acts as a highly reactive competitor in bioconjugation.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. By embedding Quality Control (QC) checkpoints prior to long-term storage, the workflow actively prevents the propagation of degraded material into resource-intensive phenotypic screens, such as [3].

Protocol A: Reconstitution and Master Stock Preparation in DMSO

Causality Check: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Using standard laboratory-grade DMSO will introduce water, which hydrolyzes activated esters in subsequent PROTAC assembly steps. You must use anhydrous DMSO (≥99.9%, sealed under Argon).

  • Equilibration: Remove the lyophilized vial of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous integrity of the stock.

  • Weighing: Rapidly weigh the required mass (e.g., 22.83 mg for a 100 mM stock) using an analytical balance in a low-humidity environment.

  • Dissolution: Add 1.0 mL of Anhydrous DMSO. Vortex gently for 30 seconds and sonicate in a water bath for 1 minute until the solution is completely clear.

  • Self-Validation (QC Check): Withdraw a 5 µL aliquot and dilute in LC-MS grade Acetonitrile. Run a rapid LC-MS/NMR to confirm the presence of the intact primary amine and the absence of carbamate degradation products.

  • Aliquoting: Divide the validated master stock into 20 µL to 50 µL single-use aliquots in amber glass or low-bind opaque microcentrifuge tubes.

  • Inert Atmosphere Sealing: Gently purge the headspace of each tube with a stream of Argon gas before capping.

    • Why? Argon displaces oxygen and CO₂, preventing oxidative degradation and carbamate formation during long-term storage.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

Workflow A Solid Compound Equilibration B Dissolution in Anhydrous DMSO A->B Add Solvent C QC Check (LC-MS/NMR) B->C Verify Purity D Argon Purge & Aliquoting C->D Pass E Storage (-80°C) D->E Long-term F Aqueous Dilution (HEPES/PBS) E->F Thaw (Single Use)

Caption: Workflow for the preparation, quality control, and storage of stock solutions.

Protocol B: Preparation of Aqueous Working Solutions for In Vitro Assays

Causality Check: Small molecule libraries and linkers stored in DMSO must be diluted carefully to avoid solvent-induced cytotoxicity. For cell-based assays, the final DMSO concentration must not exceed 0.1% to 1%[3].

  • Thawing: Remove a single-use aliquot from -80°C and thaw at room temperature. Never subject the master stock to freeze-thaw cycles.

  • Intermediate Dilution: Dilute the 100 mM DMSO stock 1:100 into amine-free assay buffer (e.g., 100 mM HEPES, pH 7.4) to create a 1 mM intermediate solution (1% DMSO).

  • Assay Application: Use the intermediate solution immediately for downstream bioconjugation (e.g., reacting the primary amine with an NHS-ester functionalized target warhead) or dilute further into cell culture media for phenotypic screening.

  • Disposal: Discard any unused thawed stock. Do not refreeze.

Assembly A 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one B Amine Conjugation (e.g., NHS-Ester Warhead) A->B Step 1: N-acylation C Hydroxyl Conjugation (e.g., E3 Ligase Ligand) B->C Step 2: O-alkylation D Ternary Complex Formation C->D In Vitro Incubation E Targeted Protein Degradation Assay D->E Phenotypic Readout

Caption: Stepwise bioconjugation of the heterobifunctional linker for PROTAC assembly.

References

  • Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs Nature Protocols (2025). URL:[Link]

  • Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes Nature Protocols (2016). URL:[Link]

  • Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery bioRxiv (2025). URL:[Link]

Sources

Method

Incorporating 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one into targeted protein degraders

Incorporating 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one into Targeted Protein Degraders Executive Summary & Mechanistic Paradigm Proteolysis Targeting Chimeras (PROTACs) are bivalent molecules that hijack th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Incorporating 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one into Targeted Protein Degraders

Executive Summary & Mechanistic Paradigm

Proteolysis Targeting Chimeras (PROTACs) are bivalent molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POI). Historically, PROTAC design relied heavily on highly flexible polyethylene glycol (PEG) or pure alkyl chains. However, because PROTACs frequently violate Lipinski's "Rule of Five," achieving favorable drug metabolism and pharmacokinetic (DMPK) properties remains a significant challenge[1].

As a Senior Application Scientist, I strongly advocate for the transition toward hybrid linker architectures. The molecule 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one represents a highly optimized, next-generation linker. By fusing a flexible 6-aminohexanoyl chain with a rigid 4-(hydroxymethyl)piperidine ring, this linker addresses two critical thermodynamic and pharmacokinetic hurdles:

  • Entropic Penalty Reduction: Purely flexible linkers suffer a massive loss of conformational entropy upon forming the POI-PROTAC-E3 ternary complex. Incorporating saturated heterocycles like piperidine restricts the conformational space, pre-organizing the molecule and lowering the entropic barrier to ternary complex formation[2].

  • Physicochemical Optimization: While pure alkyl chains increase lipophilicity (logP) and decrease aqueous solubility, the inclusion of the polar piperidine-amide motif improves the overall DMPK profile, enhancing cell permeability and mitigating hydrophobic collapse[1].

Anatomy of the 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one linker.

Quantitative Profiling of Linker Architectures

To understand why this specific hybrid linker is superior for certain E3-POI pairs, we must compare its quantitative and qualitative properties against legacy motifs. Saturated heterocycles currently represent a rapidly growing segment in published degrader databases due to their balanced profiles[2],[].

Linker ArchitectureConformational FlexibilityEntropic Penalty (ΔS)Aqueous SolubilitySynthetic Tractability
Pure Alkyl Chains Very HighHighLowExcellent
Pure PEG Chains Very HighHighHighExcellent
Alkyl-Piperidine Hybrid *Moderate Reduced Moderate-High Good
Rigid Alkynes/Triazoles LowLowLowModerate

*Represents the profile of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

Experimental Workflows: A Self-Validating System

The true power of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one lies in its orthogonal reactivity . It possesses a primary aliphatic amine and a primary alcohol. Because amines are significantly more nucleophilic than alcohols, we can execute a controlled, stepwise conjugation without the need for exhaustive protecting-group manipulations.

The following protocols outline a robust, self-validating workflow for assembling a PROTAC.

Synthesis_Workflow Step1 Step1 Val1 Validation 1 LC-MS: Monitor mass of E3-Linker-OH Step1->Val1 Step2 Step2 Val1->Step2 Val2 Validation 2 TLC/LC-MS: Confirm complete mesylation Step2->Val2 Step3 Step3 Val2->Step3 Val3 Validation 3 HPLC & HRMS: Purify and confirm PROTAC Step3->Val3

Self-validating three-step synthetic workflow for PROTAC assembly.

Protocol A: Amide Coupling at the Amine Terminus (E3 Ligand Attachment)

Causality: We utilize HATU as the coupling reagent because it rapidly generates a highly reactive active ester from the E3-ligand's carboxylic acid, minimizing epimerization (crucial for ligands like Thalidomide/Lenalidomide derivatives). N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the linker's primary amine, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL round-bottom flask under inert N2​ atmosphere, dissolve the E3 ligase ligand containing a free carboxylic acid (1.0 equiv, e.g., 0.1 mmol) in anhydrous DMF (2.0 mL).

  • Activation: Add HATU (1.1 equiv, 0.11 mmol) and DIPEA (3.0 equiv, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes to pre-activate the acid.

  • Conjugation: Add 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.05 equiv, 0.105 mmol) dropwise. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and inject into the LC-MS. Validation is achieved when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the E3-ligand and the appearance of the [M+H]+ peak corresponding to the E3-Linker-OH intermediate.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Functionalization of the Hydroxyl Terminus (Warhead Conjugation)

Causality: The primary alcohol on the piperidine ring is a poor leaving group. By reacting it with Methanesulfonyl chloride (MsCl), we convert the hydroxyl into a methanesulfonate (mesylate)—an excellent leaving group. This primes the molecule for an SN​2 displacement by a nucleophilic group (e.g., a phenol or secondary amine) on the target protein warhead.

Step-by-Step Methodology:

  • Mesylation: Dissolve the purified E3-Linker-OH intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Add Triethylamine (TEA, 2.5 equiv) followed by dropwise addition of MsCl (1.5 equiv). Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Self-Validation Checkpoint 2 (TLC/LC-MS): Monitor via TLC (DCM:MeOH 9:1). Validation is achieved when the starting material spot completely disappears, replaced by a higher Rf​ spot. LC-MS should confirm a +78 Da mass shift.

  • Workup: Wash the DCM layer with cold 1M HCl, then saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate. Use the mesylate immediately in the next step to prevent degradation.

  • Displacement: Dissolve the target warhead (nucleophile, 1.2 equiv) in anhydrous DMF. Add K2​CO3​ (3.0 equiv) and the freshly prepared E3-Linker-OMs (1.0 equiv). Heat to 60 °C and stir for 12 hours.

  • Self-Validation Checkpoint 3 (HRMS & HPLC): Filter the reaction mixture and subject it to Preparative Reverse-Phase HPLC. Final validation requires High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of the final PROTAC within a 5 ppm error margin, and analytical HPLC showing >95% purity.

Conclusion & Best Practices

The strategic incorporation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one moves PROTAC design away from empirical trial-and-error and toward rational physicochemical engineering. When executing the protocols above, always prioritize anhydrous conditions during the mesylation step, as residual water will rapidly hydrolyze the highly reactive sulfonyl chloride. By adhering to the self-validating checkpoints, researchers can ensure high-fidelity assembly of advanced targeted protein degraders.

Sources

Application

Application Note: Selective Functionalization of the Hydroxymethyl Group in 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Executive Summary The molecule 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a highly versatile bifunctional scaffold frequently utilized in the synthesis of PROTAC linkers, drug conjugates, and functionalize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a highly versatile bifunctional scaffold frequently utilized in the synthesis of PROTAC linkers, drug conjugates, and functionalized biomaterials. Structurally, it features a stable central amide core, a highly reactive terminal primary amine, and a primary alcohol (hydroxymethyl group) on the piperidine ring.

Direct electrophilic functionalization of the hydroxymethyl group is impossible without first addressing the competing nucleophilicity of the primary amine. This application note details a field-proven, three-stage workflow for the selective modification of the hydroxymethyl group, focusing on two high-value divergent pathways: Oxidation to an aldehyde (for reductive amination) and Conversion to a tosylate (for SN2 nucleophilic substitution).

Mechanistic Rationale & Causality

As a synthetic chemist, experimental success relies on understanding the kinetic and thermodynamic drivers behind reagent selection. The following principles dictate the workflow:

A. The Necessity of Chemoselective Amine Protection

The primary aliphatic amine at the C6 position of the hexanoyl chain is significantly more nucleophilic than the primary alcohol at the C4 position of the piperidine ring. To prevent uncontrolled N-alkylation or N-oxidation, the amine must be transiently masked. We utilize Di-tert-butyl dicarbonate (Boc₂O) . Due to the pKa difference between the amine (conjugate acid pKa ~10.5) and the alcohol (pKa ~15.5), Boc₂O reacts chemoselectively with the nitrogen lone pair in the presence of a mild base (e.g., Triethylamine), leaving the hydroxyl group completely intact.

B. Controlled Oxidation via Dess-Martin Periodinane (DMP)

When the target is an aldehyde, strong oxidants like Jones reagent must be avoided to prevent over-oxidation to the carboxylic acid. Dess-Martin Periodinane (DMP) is the reagent of choice. The reaction initiates via the substitution of an acetate ligand on the hypervalent iodine by the primary alcohol, forming an aryliodo(III) ester intermediate[1]. Subsequent intramolecular deprotonation yields the aldehyde under exceptionally mild conditions (room temperature, neutral pH), preserving the acid-labile Boc-protecting group[2].

C. Nucleophilic Catalysis in Tosylation

Converting the hydroxymethyl group into a tosylate leaving group requires p-Toluenesulfonyl chloride (TsCl) and Pyridine . In this context, pyridine serves a dual purpose. While it acts as a base to neutralize the generated HCl, its primary role is as a nucleophilic catalyst. Pyridine is more nucleophilic than the alcohol and rapidly attacks TsCl to form a highly electrophilic N-tosylpyridinium chloride intermediate[3]. The primary alcohol then attacks this activated intermediate, yielding the tosylate with complete retention of the carbon center's configuration[4].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, expected yields, and analytical tracking markers for the functionalization pathways.

Reaction StepReagents & EquivalentsTime / TempExpected YieldAnalytical Tracking Marker
1. N-Boc Protection Boc₂O (1.1 eq), Et₃N (1.5 eq)2h @ 25°C>90%Ninhydrin stain shifts from positive (purple) to negative.
2A. DMP Oxidation DMP (1.2 eq), NaHCO₃ (buffer)1.5h @ 25°C80–85%¹H NMR: Appearance of distinct aldehyde proton at ~9.5 ppm.
2B. Tosylation TsCl (1.5 eq), Pyridine (2.0 eq)4h @ 0°C → 25°C75–85%¹H NMR: Downfield shift of -CH₂-O- protons to ~4.0 ppm.

Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection

This step establishes the foundational protected intermediate required for all subsequent modifications.

  • Dissolution: Dissolve 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 mmol, 210 µL) and stir for 5 minutes at room temperature.

  • Protection: Dropwise add a solution of Boc₂O (1.1 mmol, 240 mg) in DCM (2 mL).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup: Wash the organic layer sequentially with 5% aqueous citric acid (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2A: Mild Oxidation to Aldehyde

A self-validating protocol utilizing a specific reductive quench to neutralize explosive hypervalent iodine byproducts.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (10 mL).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.2 mmol, 509 mg) in a single portion. The solution will become cloudy. Stir at room temperature for 1.5 hours.

  • Reductive Quench (Critical Step): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (15 mL total). Stir for 15 minutes until the organic layer becomes completely clear. Causality: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts to water-soluble species, while NaHCO₃ neutralizes the acetic acid generated during the reaction.

  • Extraction: Separate the organic layer, extract the aqueous layer once with DCM (10 mL), combine the organic phases, dry over MgSO₄, and concentrate.

Protocol 2B: Conversion to Tosylate Leaving Group

Optimized to prevent chloride substitution and remove nucleophilic pyridine during workup.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (8 mL) and cool to 0°C in an ice bath.

  • Catalyst Addition: Add anhydrous Pyridine (2.0 mmol, 161 µL).

  • Activation: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.5 mmol, 286 mg) portion-wise to control the exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Acidic Workup (Critical Step): Dilute with DCM (10 mL) and wash the organic layer with cold 1M HCl (2 x 10 mL). Causality: The acidic wash protonates unreacted pyridine, pulling it into the aqueous layer as a water-soluble pyridinium salt, preventing it from interfering with downstream SN2 reactions. Wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways described in the protocols above.

G SM 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one Boc Step 1: Amine Protection Reagents: Boc₂O, Et₃N, DCM SM->Boc Int Boc-Protected Intermediate (Primary Alcohol Intact) Boc->Int Ox Pathway A: Oxidation Reagents: DMP, DCM, rt Int->Ox Tos Pathway B: Tosylation Reagents: TsCl, Pyridine, DCM, 0°C Int->Tos Ald Aldehyde Derivative Target for Reductive Amination Ox->Ald TosProd Tosylate Derivative Target for SN2 Substitution Tos->TosProd

Fig 1: Divergent functionalization workflow for the hydroxymethyl piperidine scaffold.

References

  • The Mechanism of Dess-Martin Oxidation Chemistry Steps URL:[Link]

  • Dess-Martin Oxidation Overview and Selectivity Organic Chemistry Portal URL:[Link]

  • Reactions of Alcohols: Conversion of Alcohols into Tosylates Chemistry LibreTexts URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one . This molecule—comprising an aliphatic amino-hexyl chain and a piperidine-methanol moiety—is a highly versatile linker frequently utilized in the design of PROTACs, antibody-drug conjugates (ADCs), and complex biomolecules[1].

Synthesizing this zwitterion-like, highly polar molecule presents two major chemical challenges: chemoselective N-acylation (avoiding the primary alcohol) and product isolation (overcoming extreme hydrophilicity). This guide provides mechanistic insights, validated protocols, and troubleshooting logic to maximize your synthetic yield.

Mechanistic Workflow & Synthesis Strategy

The optimal synthetic route relies on a two-step process: the chemoselective amide coupling of Boc-6-aminohexanoic acid with 4-(hydroxymethyl)piperidine, followed by an anhydrous Boc-deprotection.

SynthesisWorkflow SM1 Boc-6-aminohexanoic acid (Protected Amine) Coupling Amide Coupling EDC·HCl, HOBt, NMM Anhydrous DCM/DMF SM1->Coupling SM2 4-(hydroxymethyl)piperidine (Sec-Amine + Pri-Alcohol) SM2->Coupling Intermediate Boc-Protected Intermediate (N-Acylated Product) Coupling->Intermediate Favored (Strict Stoichiometry) SideProduct O-Acylated / Di-acylated Byproducts Coupling->SideProduct Unfavored (Excess Reagents/HATU) Deprotection Boc Deprotection 4M HCl in 1,4-Dioxane RT, 2 hours Intermediate->Deprotection FinalProduct 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one HCl (Target Molecule) Deprotection->FinalProduct Precipitation (No aqueous workup)

Figure 1: Optimized two-step synthesis workflow emphasizing chemoselective N-acylation and anhydrous deprotection.

Troubleshooting Guide: The "Why" and "How"

Q: Why am I seeing a significant amount of O-acylated or di-acylated byproduct during the coupling step?

A: 4-(hydroxymethyl)piperidine contains both a nucleophilic secondary amine (in the ring) and a primary alcohol (-CH₂OH). While the amine is kinetically favored for N-acylation, competitive N- versus O-acylation can occur depending on the reaction environment[2]. If you use highly reactive coupling agents (like HATU) or strong organic bases (like DBU or excess DIPEA), the primary alcohol can become deprotonated or hyper-activated, driving competitive esterification (O-acylation). Solution: Switch to a milder coupling system. The use of EDC·HCl and HOBt in combination with a weaker base like N-methylmorpholine (NMM) has been proven to enable highly chemoselective amidation of unprotected amino alcohols, minimizing undesired diacylation[3].

Q: My final deprotected product is impossible to extract from the aqueous layer. How do I isolate it?

A: The target molecule, 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, contains a free primary amine and a primary alcohol. At physiological or basic pH, its partition coefficient (logP) is extremely low, making it highly hydrophilic. Liquid-liquid extraction with standard organic solvents (DCM, EtOAc) will result in massive yield losses to the aqueous phase. Solution: Eliminate the aqueous workup entirely. Perform the Boc-deprotection using 4M HCl in 1,4-dioxane. The final product will precipitate directly out of the organic solution as a clean, highly pure HCl salt, which can be isolated via simple vacuum filtration.

Q: The coupling reaction stalls at 60-70% conversion. Should I add more coupling agent?

A: No. Adding excess coupling agent or carboxylic acid will force the reaction toward the undesired O-acylated byproduct. The stall is likely due to moisture in the solvent hydrolyzing the active HOBt-ester, or poor solubility of the intermediates. Solution: Ensure strictly anhydrous solvents are used. If solubility is an issue, increase the ratio of DMF to DCM in your solvent mixture.

TroubleshootingLogic Start Issue: Low Yield of Target Amide Check1 Is O-acylation observed via LC-MS? Start->Check1 Path1_Yes Switch to EDC/HOBt + NMM Enforce 1:1 stoichiometry Check1->Path1_Yes Yes Path1_No Check conversion rate Check1->Path1_No No Check2 Is conversion stalled < 70%? Path1_No->Check2 Path2_Yes Ensure anhydrous solvents; Do NOT add excess coupling agent Check2->Path2_Yes Yes Path2_No Issue is downstream (Switch to anhydrous precipitation) Check2->Path2_No No

Figure 2: Logical troubleshooting tree for diagnosing and resolving low yields during amide coupling.

Quantitative Data: Coupling Agent Selectivity

To maximize the yield of the N-acylated product, the choice of coupling agent and base is critical. The table below summarizes expected outcomes based on empirical data for unprotected amino-alcohol couplings.

Table 1: Comparison of Amide Coupling Conditions for Amino-Alcohols

Coupling SystemBaseChemoselectivity (N- vs O-acylation)Expected YieldMechanistic Notes
EDC·HCl / HOBt NMM Excellent (>95:5) 85 - 95% Mild base prevents alcohol deprotonation; optimal for unprotected amino-alcohols[3].
HATUDIPEAPoor to Moderate50 - 70%Highly reactive uronium salt drives competitive O-acylation; requires strict stoichiometric control.
DCC / NHSTEAGood60 - 80%DCU byproduct is difficult to remove; moderate risk of esterification if excess acid is present.

Validated Experimental Protocol

This self-validating protocol utilizes TLC and physical precipitation cues to ensure success at each step.

Step 1: Chemoselective Amide Coupling
  • Preparation: Dissolve 1.0 equivalent (eq) of Boc-6-aminohexanoic acid in anhydrous DCM/DMF (4:1 v/v, 0.1 M concentration) under an inert argon atmosphere.

  • Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt. Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid into the HOBt-active ester.

  • Coupling: Add 1.0 eq of 4-(hydroxymethyl)piperidine, followed dropwise by 2.0 eq of N-methylmorpholine (NMM).

  • Reaction: Allow the reaction to naturally warm to room temperature and stir for 12-16 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The active ester spot should disappear, replaced by a lower Rf spot (product).

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), 1M KHSO₄ (to remove unreacted amines), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Anhydrous Boc-Deprotection & Isolation
  • Preparation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM.

  • Deprotection: Add 10 volumes of 4M HCl in 1,4-dioxane at 0 °C.

  • Reaction: Stir at room temperature for 2 hours. Self-Validation: Gas evolution (CO₂ and isobutylene) will occur initially. Monitor by TLC (ninhydrin stain) until the starting material is completely consumed.

  • Isolation: Do not perform an aqueous extraction. Evaporate the volatiles under reduced pressure. Triturate the resulting sticky residue with cold, anhydrous diethyl ether. The target compound will crash out as a highly pure, white HCl salt precipitate.

  • Collection: Filter the precipitate, wash with excess cold ether, and dry under high vacuum for 12 hours.

Frequently Asked Questions (FAQs)

Q: Can I use Fmoc instead of Boc for the protection of 6-aminohexanoic acid? A: It is not recommended for this specific synthesis. Fmoc deprotection requires a secondary amine (like piperidine). Because your target molecule contains a piperidine ring, separating the dibenzofulvene-piperidine adduct from your highly polar piperidine-containing product will be chromatographically disastrous. Stick to Boc, which yields volatile gaseous byproducts upon acidic cleavage.

Q: How should I store the final compound? A: The final product (as an HCl salt) is highly hygroscopic due to the primary amine and primary alcohol groups. It must be stored in a tightly sealed amber vial, backfilled with argon, and kept at -20 °C.

Q: My final product is slightly yellow. How can I clean it up without aqueous extraction? A: The yellow tint is often due to trace oxidation products or trapped solvent. You can perform a reverse-phase solid-phase extraction (SPE) using a C18 cartridge (eluting with a water/acetonitrile gradient containing 0.1% HCl) or re-precipitate the salt by dissolving it in a minimal amount of dry methanol and crashing it out with a large excess of cold diethyl ether.

References

  • Taylor & Francis. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from:[Link]

  • ACS Publications - Organic Process Research & Development. Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents. Retrieved from:[Link]

Sources

Optimization

Resolving solubility issues of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in aqueous media

Welcome to the technical support guide for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. We will explore the molecule's structural properties, provide a systematic troubleshooting guide, and detail experimental protocols to enhance its solubility for your research needs.

Initial Compound Assessment

A thorough understanding of the molecule's structure is the first step in predicting and resolving solubility issues. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a multifaceted compound with distinct functional groups that dictate its physicochemical behavior.

  • Primary Amine (-NH2): This group is basic and will become protonated (-NH3+) at acidic to neutral pH. This positive charge significantly enhances its interaction with polar water molecules.

  • Piperidine Nitrogen: This tertiary amine within the piperidine ring is also basic and will be protonated at acidic pH, contributing a second positive charge.

  • Hydroxymethyl Group (-CH2OH): The hydroxyl group is polar and capable of hydrogen bonding, which contributes favorably to aqueous solubility.

  • Hexan-1-one Chain: This six-carbon aliphatic chain is nonpolar and contributes to the molecule's hydrophobicity. The length of this chain is a primary factor limiting the compound's intrinsic aqueous solubility.

Predicted Solubility Behavior: Based on this structure, the compound is expected to be a weakly basic molecule with pH-dependent solubility. Its solubility will be lowest at neutral to alkaline pH where the amino groups are uncharged, and will significantly increase at acidic pH as the amino groups become protonated and the molecule acquires a net positive charge. The interplay between the hydrophobic carbon chain and the polar, ionizable groups is the central challenge to address.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in aqueous media.

Question: My compound won't dissolve in pure water or a neutral buffer (e.g., PBS pH 7.4). What should I do first?

Answer: This is expected behavior due to the molecule's basic nature and the hydrophobic hexyl chain. At neutral pH, the amino groups are not fully protonated, limiting the molecule's ability to interact with water.

The first and most effective step is to modify the pH of your solvent. [1][][3]

  • Causality: By lowering the pH, you protonate the primary and piperidine amino groups. The resulting positive charges make the molecule an ion, which is significantly more soluble in polar solvents like water.[4][5]

  • Recommendation: Start by attempting to dissolve the compound in an acidic buffer system. A citrate buffer (pH 3.0-6.0) or an acetate buffer (pH 3.6-5.6) are excellent starting points.[6][7] Prepare a stock solution in a weakly acidic buffer and then dilute it into your final experimental media.

Question: I need to work at a physiological pH (e.g., pH 7.4) for my cell-based assay, but the compound precipitates upon dilution from my acidic stock. How can I solve this?

Answer: This is a classic solubility challenge where the final pH of the medium is not optimal for the compound's solubility. When you dilute the acidic stock into a large volume of neutral buffer, the pH equilibrates to ~7.4, deprotonating the molecule and causing it to precipitate. Here are several strategies to overcome this, which can be used alone or in combination.

  • Strategy 1: Use of Co-solvents

    • Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium.[][8] This reduces the energy penalty for solvating the hydrophobic hexyl chain of your compound.[]

    • Recommendation: Prepare a concentrated stock solution in a biocompatible co-solvent like DMSO, ethanol, or polyethylene glycol 400 (PEG 400).[][9] Then, perform a serial dilution into your aqueous buffer. It is critical to keep the final concentration of the organic solvent low (typically <1%, often <0.1% for cell-based assays) to avoid solvent-induced toxicity.

  • Strategy 2: Employ Cyclodextrins

    • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can encapsulate the hydrophobic hexyl chain of your compound, forming an "inclusion complex."[10][13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[11][]

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[10] You can either pre-complex the drug with HP-β-CD before adding it to your media or include HP-β-CD directly in your final assay buffer to maintain solubility.

  • Strategy 3: Utilize Surfactants

    • Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules. Non-ionic surfactants with low cellular toxicity are preferred.

    • Recommendation: Consider using surfactants like Polysorbate 20 or Polysorbate 80 (Tween® 20/80) at low concentrations (e.g., 0.01-0.1%) in your final buffer system.[5][9]

Question: What is the best way to determine the maximum aqueous solubility of my compound?

Answer: A systematic pH-solubility profile is the most rigorous method. This involves measuring the solubility of the compound across a range of pH values. See Protocol 2 for a detailed, step-by-step guide on how to perform this experiment. This data is invaluable for selecting the optimal buffer system for your experiments.

Question: Are there any concerns about the stability of the compound in acidic or basic solutions?

Answer: While pH adjustment is a powerful tool for solubilization, extreme pH values can sometimes lead to chemical degradation (e.g., hydrolysis) over time.[1] It is crucial to assess the stability of your compound in the selected solubilization vehicle. This is typically done by preparing the solution and analyzing its purity by a method like HPLC at various time points (e.g., 0, 2, 8, 24 hours) under the intended storage conditions.

Experimental Protocols & Data

Data Presentation

Table 1: Recommended Aqueous Buffer Systems [6][7][15][16][17]

Buffer SystemEffective pH RangeTypical ConcentrationNotes
Acetate Buffer3.6 - 5.610-100 mMGood starting point for initial solubilization.
Citrate Buffer2.5 - 6.510-100 mMWide buffering range in the acidic region.
Phosphate Buffer6.0 - 8.010-50 mMUseful for experiments near physiological pH.[6][16]

Table 2: Common Co-solvents for Solubility Enhancement [][9]

Co-solventPolarityNotes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power; use at <0.5% in cell assays.
EthanolHighBiocompatible; may cause protein precipitation at high conc.
Polyethylene Glycol 400 (PEG 400)MediumLow toxicity; often used in preclinical formulations.[8]
Propylene GlycolMediumCommon excipient in pharmaceutical preparations.[9]
Experimental Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Start: Solubility Problem cluster_1 Step 1: pH Modification cluster_2 Step 2: Advanced Formulation cluster_3 End Goal start Compound precipitates in aqueous media ph_mod Attempt to dissolve in acidic buffer (pH 4-6) (See Protocol 2) start->ph_mod ph_success Soluble? ph_mod->ph_success cosolvent Use Co-solvent (e.g., DMSO, PEG 400) (See Protocol 3) ph_success->cosolvent No, or precipitates at final pH cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) ph_success->cyclodextrin No, or precipitates at final pH surfactant Use Surfactant (e.g., Tween® 80) ph_success->surfactant No, or precipitates at final pH end_goal Clear, stable solution for experiment ph_success->end_goal Yes cosolvent->end_goal cyclodextrin->end_goal surfactant->end_goal

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 1: Preparation of a Stock Solution using pH Modification
  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.5 with acetic acid.

  • Weigh Compound: Accurately weigh a small amount of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

  • Initial Dissolution: Add the buffer from step 1 to the solid compound to achieve a desired high concentration (e.g., 10 mM).

  • Facilitate Dissolution: Vortex the solution vigorously. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates.

  • Sterile Filtration: If for use in biological assays, filter the stock solution through a 0.22 µm syringe filter compatible with your buffer.

  • Storage: Store the stock solution appropriately (e.g., at 4°C for short-term or -20°C for long-term), and always check for precipitation before use.

Protocol 2: Aqueous Solubility Assessment via pH Modification

This protocol determines the equilibrium solubility of the compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use citrate for pH 3-6 and phosphate for pH 6-8 to ensure adequate buffering capacity across the range.[6]

  • Add Excess Solid: In separate vials, add an excess amount of the solid compound to 1 mL of each buffer. The solid should be clearly visible at the bottom.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to generate a pH-solubility profile.

Protocol 3: Co-solvent Screening for Solubility Enhancement

This protocol helps identify an effective co-solvent system.

  • Prepare Co-solvent Stocks: Prepare 100% stocks of potential co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent/buffer mixtures. For example, in a neutral buffer (PBS pH 7.4), prepare mixtures containing 1%, 5%, and 10% of each co-solvent.

  • Solubility Test: Using the method described in Protocol 2 (steps 2-7), determine the solubility of your compound in each of the co-solvent/buffer mixtures.

  • Analyze Results: Compare the solubility results to identify the most effective co-solvent and the lowest concentration required to achieve the desired solubility. This helps balance solubility enhancement with potential toxicity.[9]

Mechanistic Visualization

The solubility of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is fundamentally linked to its ionization state, which is governed by the pH of the solution.

G cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 4) cluster_2 Equilibrium Shift node_high_ph Neutral Molecule (R-NH2, R'-N) Hydrophobic LOW SOLUBILITY process_add_acid + H+ (Decrease pH) node_high_ph->process_add_acid node_low_ph Dicationic Molecule (R-NH3+, R'-NH+) Hydrophilic HIGH SOLUBILITY process_add_base - H+ (Increase pH) node_low_ph->process_add_base process_add_acid->node_low_ph process_add_base->node_high_ph

Sources

Troubleshooting

Optimizing HPLC purification conditions for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Technical Support Center: HPLC Purification of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Introduction Welcome to the Technical Support Center. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Purification of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Introduction Welcome to the Technical Support Center. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a highly polar, basic aliphatic amine. Its structural features—a primary amine (pKa ~10.5), a terminal hydroxyl group, and the lack of a strong UV chromophore—present significant challenges for standard reversed-phase HPLC. This guide provides field-proven, causally explained troubleshooting strategies and self-validating protocols to ensure high-recovery, high-purity isolations for researchers and drug development professionals.

Section 1: Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume and exhibit severe peak tailing on a standard C18 column at acidic or neutral pH? The Causality: Your target molecule contains a primary aliphatic amine with a pKa of approximately 10.5. At acidic or neutral pH, this amine is fully protonated. The resulting positive charge dramatically increases the molecule's polarity, preventing hydrophobic partitioning into the C18 stationary phase. Furthermore, the positively charged amine undergoes secondary ion-exchange interactions with residual, acidic silanols (Si-O⁻) on standard silica supports, leading to severe peak tailing and irreversible adsorption. The Solution: Shift to a high-pH mobile phase (pH 10.5–11.0) using volatile buffers like 0.1% ammonium hydroxide. This deprotonates the primary amine, neutralizing the molecule. Neutralization increases its hydrophobicity (LogD), thereby increasing retention time and eliminating silanol-driven tailing. Critical Hardware Note: Standard silica dissolves at pH > 8. You must use an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge) which provides superior chemical stability up to pH 12 , 1.

Q2: I am using UV detection at 254 nm, but I cannot see my product peak, even though Mass Spectrometry (MS) confirms its presence. How can I fix this? The Causality: The molecule lacks aromatic rings or extended conjugated pi-systems. Its only chromophore is the amide bond, which does not absorb at 254 nm; it only exhibits weak absorbance in the low-UV range (~210 nm). The Solution: For UV detection, monitor at 210 nm. However, this requires strictly UV-transparent mobile phases (e.g., avoid high concentrations of acetone or certain carboxylate salts) 2. For robust, quantitative detection of non-chromophoric aliphatic amines, switch to an aerosol-based universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) 3, 4.

Q3: The compound is still eluting too early on reversed-phase, even at high pH. What is the best alternative chromatographic mode? The Causality: The combination of the primary amine, the hydroxyl group, and the piperidine ring makes this molecule exceptionally polar. If hydrophobic partitioning is insufficient to retain the molecule, you must leverage hydrophilic partitioning. The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal phase," utilizing a polar stationary phase (e.g., bare silica or BEH Amide) and a highly organic mobile phase (e.g., 90% Acetonitrile) where water acts as the strong eluting solvent. This mode strongly retains polar, basic amines that fail on C18 columns 5, , 6.

Section 2: Method Development Workflow

HPLC_Workflow Target Target Molecule: 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one CheckUV Detection Strategy Target->CheckUV UV210 Low UV (210 nm) Use UV-transparent buffers CheckUV->UV210 If UV is required CAD_ELSD CAD / ELSD / MS Use volatile buffers only CheckUV->CAD_ELSD For non-chromophores Mode Select Chromatography Mode UV210->Mode CAD_ELSD->Mode RP High-pH Reversed-Phase (e.g., BEH C18) Mode->RP First Choice HILIC HILIC Mode (e.g., BEH Amide) Mode->HILIC If retention is poor RP_Cond Mobile Phase: Water/MeCN + 0.1% NH4OH pH ~10.5 RP->RP_Cond HILIC_Cond Mobile Phase: MeCN/Water + 10mM NH4Formate Start at 90% MeCN HILIC->HILIC_Cond

Decision tree for HPLC method development of polar basic aliphatic amines.

Section 3: Data Presentation

Table 1: Comparison of HPLC Conditions for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Method StrategyStationary PhaseMobile Phase A (Aqueous)Mobile Phase B (Organic)Retention MechanismIdeal Use Case
High-pH RP-HPLC BEH C18 (e.g., Waters XBridge)10 mM NH₄HCO₃ or 0.1% NH₄OH (pH 10.5)AcetonitrileHydrophobic partitioning of the deprotonated (neutral) amine.Primary choice for preparative scale purification and high mass loading.
HILIC BEH Amide or Bare Silica10 mM NH₄Formate in H₂O (pH 3.0)AcetonitrileHydrophilic partitioning into aqueous layer & H-bonding.Highly polar analytes that remain unretained on C18 even at high pH.
Low-pH RP-HPLC C18 (AQ compatible)0.1% TFA in H₂O0.1% TFA in AcetonitrileIon-pairing (TFA binds to protonated amine to increase hydrophobicity).Analytical purity checks (TFA is difficult to remove post-prep scale).

Section 4: Experimental Protocols

Protocol 1: High-pH Reversed-Phase Preparative Purification

This is the preferred method for scaling up purification, as it utilizes volatile buffers that are easily removed during lyophilization.

  • Column Selection: Install a high-pH stable column, such as a Waters XBridge Prep C18 (5 µm particle size). Standard silica columns will degrade rapidly under these conditions .

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Ammonium Hydroxide (NH₄OH) in Milli-Q water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Self-Validating Step: Measure the pH of Mobile Phase A with a calibrated pH meter. It must read between 10.5 and 11.0. If the pH is too low, the amine will remain protonated, causing immediate breakthrough.

  • Sample Preparation: Dissolve the crude sample in a diluent matching the initial gradient conditions (e.g., 95% A / 5% B). Avoid dissolving in 100% organic solvent, which causes solvent shock and peak splitting.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 15 column volumes. The deprotonated amine will partition effectively into the stationary phase, providing baseline resolution from polar impurities 2.

  • Detection & Collection: Trigger fraction collection using MS (ESI+ mode, monitoring the [M+H]+ ion) or a split-flow CAD system.

Protocol 2: HILIC-CAD Analytical Method for Purity Assessment

Use this method if the compound is too polar for RP-HPLC or for orthogonal purity analysis.

  • Column Selection: Install a HILIC column (e.g., Waters XBridge BEH Amide or equivalent bare silica) 6.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0).

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration: Equilibrate the column with 90% Mobile Phase B for a minimum of 20 column volumes.

    • Self-Validating Step: HILIC requires extensive equilibration to form the semi-stagnant aqueous layer on the stationary phase. Monitor the CAD baseline; do not inject until the baseline drift is < 1 mV/min 6.

  • Gradient Elution: Run a gradient from 90% B down to 60% B. In HILIC, water is the strong eluting solvent, so decreasing the organic percentage elutes the compound 5.

  • Detection: Utilize CAD. Ensure the nebulizer temperature is optimized for high organic content to maximize signal-to-noise ratio for the aliphatic amine 4.

References

  • Waters Corporation. "XBridge Premier Columns for Particle Stability." Waters.com.

  • Biotage. "What can I use to purify polar reaction mixtures?" Biotage.com. 5

  • Sigma-Aldrich. "Improving HILIC Mode Chromatography by Choosing the Proper Injection and Wash Solvent." Sigmaaldrich.com.

  • ResearchGate. "A high pH based reversed-phase high performance liquid chromatographic method for the analysis of aminoglycoside plazomicin and its impurities." Researchgate.net. 2

  • UTM. "A systematic stability evaluation of analytical RP-HPLC columns." Utm.mx. 1

  • Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent.com.6

  • LCGC International. "Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies." Chromatographyonline.com. 3

  • ResearchGate. "Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD)." Researchgate.net. 4

Sources

Optimization

Preventing degradation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one during long-term storage

Compound ID: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Internal Code: Compound-HMP Welcome to the technical support guide for Compound-HMP. This document provides researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound ID: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Internal Code: Compound-HMP

Welcome to the technical support guide for Compound-HMP. This document provides researchers, scientists, and drug development professionals with essential information for preventing degradation during the long-term storage of this molecule. As Senior Application Scientists, we have synthesized data from established chemical principles and analogous structures to provide you with a reliable framework for ensuring the stability and integrity of your samples.

Understanding Compound-HMP's Structure

Compound-HMP possesses several functional groups that are critical to its biological activity but also susceptible to degradation:

  • Primary Amine (-NH₂): Prone to oxidation and reaction with atmospheric carbon dioxide.

  • Tertiary Amide: Formed by the hexan-1-one and the piperidine nitrogen. While generally stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or a carboxylic acid.

  • Piperidine Ring: Contains a tertiary amine which can be oxidized to form an N-oxide.

Understanding these potential liabilities is the first step in designing a robust storage strategy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid Compound-HMP?

For optimal stability, solid Compound-HMP should be stored under controlled conditions that mitigate the primary degradation pathways: oxidation, hydrolysis, and photodegradation.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all potential chemical degradation reactions. While 2-8°C is often suitable for many piperidine compounds for short to medium terms, freezer storage is recommended for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the primary amine, tertiary amine in the piperidine ring, and the hydroxymethyl group.[2] It also displaces moisture and CO₂.
Light Amber or Opaque VialsProtects the compound from light-induced (photolytic) degradation, as many piperidine-containing molecules are photosensitive.[1][3][4]
Moisture Tightly Sealed Container with DesiccantMinimizes exposure to atmospheric moisture, which can lead to hydrolysis of the amide bond or act as a catalyst for other degradation reactions.[1][5]

Q2: How can I tell if my sample of Compound-HMP has degraded?

Visual inspection can sometimes provide initial clues, such as a change in color (e.g., yellowing or browning) or texture (e.g., clumping, indicative of moisture absorption). However, these are not definitive. The most reliable method is analytical testing. A significant decrease in the main peak area and/or the appearance of new peaks in an HPLC chromatogram compared to a reference standard is a clear indication of degradation.

Q3: Can I prepare a stock solution of Compound-HMP? How should it be stored?

Yes, stock solutions can be prepared, but their stability is lower than that of the solid compound.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent if possible (e.g., DMSO, DMF). Avoid protic solvents like methanol or water for long-term storage as they can participate in hydrolysis.

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The headspace of the vial should be flushed with an inert gas before sealing.

  • Stability Check: It is crucial to re-qualify the concentration and purity of the stock solution via HPLC if it has been stored for an extended period.

Q4: My experiment with an old batch of Compound-HMP failed. How do I troubleshoot if degradation is the cause?

Follow a systematic approach to determine if compound integrity is the issue. This workflow is designed to isolate variables and identify the root cause efficiently.

G start Experiment Failed (Unexpected Results) check_purity Assess Purity of Old Batch (Protocol 2: HPLC-UV Analysis) start->check_purity params Review Experimental Parameters (Concentration, Incubation Time, etc.) start->params Parallel Check degraded Purity <95% or Degradants Detected check_purity->degraded Degradation Found not_degraded Purity >95% No Degradants check_purity->not_degraded No Degradation new_batch Repeat Experiment with a Fresh, QC-Verified Batch outcome2 Root Cause Likely: Experimental Parameters. Re-evaluate protocol. new_batch->outcome2 Experiment Succeeds outcome3 Problem Persists: Investigate Other Reagents and System Biology. new_batch->outcome3 Experiment Fails Again outcome1 Root Cause Likely: Compound Degradation. Discard old batch. degraded->outcome1 not_degraded->new_batch

Caption: Troubleshooting workflow for failed experiments.

Understanding the Degradation Pathways

Forced degradation studies are essential for predicting how a drug substance will behave over time.[6][7][8] Based on the functional groups in Compound-HMP, the primary degradation pathways are oxidation and hydrolysis.

G cluster_main Degradation Pathways of Compound-HMP cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic Stress parent 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Compound-HMP) amine_ox Primary Amine Oxidation (e.g., to nitroso, nitro) parent->amine_ox O₂, light, metal ions n_oxide Piperidine N-Oxide parent->n_oxide O₂, peroxides alcohol_ox Hydroxymethyl Oxidation (to aldehyde or carboxylic acid) parent->alcohol_ox O₂ amide_hyd Tertiary Amide Hydrolysis parent->amide_hyd H₂O, Acid/Base

Caption: Potential degradation pathways for Compound-HMP.

  • Oxidation: This is a common pathway for molecules with electron-rich groups like amines.[6] The primary amine, the tertiary amine within the piperidine ring, and the hydroxymethyl group are all susceptible. Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or light.[5] The hydroxymethyl group, in particular, can be oxidized to an aldehyde or further to a carboxylic acid.[9][10]

  • Hydrolysis: The tertiary amide bond in Compound-HMP is generally more resistant to hydrolysis than primary or secondary amides.[11] However, under conditions of high humidity, or in the presence of acidic or basic impurities, it can cleave to yield the corresponding carboxylic acid and piperidine amine fragments.[12][13]

In-Depth Protocols

Protocol 1: Repackaging and Aliquoting for Long-Term Storage

This protocol minimizes exposure to atmospheric oxygen and moisture when handling a new bulk container of Compound-HMP.

Materials:

  • Bulk container of Compound-HMP

  • Pre-weighed, amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glove box or glove bag (recommended)

  • Spatulas, weighing paper

  • Analytical balance

  • Desiccant packs

Procedure:

  • Environment Setup: If available, perform all steps inside a glove box with a dry, inert atmosphere. If not, work quickly in an area with low humidity.

  • Preparation: Place the bulk container, empty vials, and all necessary tools into the glove box to allow the atmosphere to equilibrate.

  • Inert Gas Purge: Gently flush the bulk container with argon or nitrogen for 1-2 minutes to displace air.

  • Aliquoting: Carefully weigh the desired amount of Compound-HMP into each pre-weighed amber vial. Work efficiently to minimize exposure time.

  • Final Purge: Before sealing, flush the headspace of each aliquot vial with inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap. For extra protection, wrap the cap with parafilm.

  • Labeling: Clearly label each vial with the compound name, lot number, concentration/weight, and date.

  • Storage: Place the sealed vials in a freezer box with a desiccant pack and store at -20°C or below.[14]

Protocol 2: Assessing Purity and Stability by HPLC-UV

This method allows for the quantification of Compound-HMP and the detection of degradation products.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a fresh standard solution of Compound-HMP at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard solution to establish the retention time and peak area. Then, inject the test sample.

  • Data Interpretation:

    • Purity: Calculate the purity of the test sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Degradation: Compare the chromatogram of the test sample to that of a reference standard (or an initial time-point sample). The presence of new peaks, especially those eluting earlier (more polar), may indicate degradation products (e.g., from hydrolysis or oxidation).[15][16]

References

  • What are the storage stability of Piperidine Series compounds over time? - Blog. (2025).
  • What is the stability of piperidine? - Blog - Biosynce. (2025).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Oxidation of Heterocyclic Compounds | PDF | Aldehyde | Amine - Scribd.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF - ResearchGate.
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC. Available at: [Link]

  • Best Practices for Proper Chemical Storage and Handling | Goodcentury.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024).
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2026).
  • (PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review).
  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. (2018).
  • The Top 10 Best Practices For Proper Chemical Storage. (2025).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies - SciSpace. (2016).
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. Available at: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2014). Available at: [Link]

  • Steps involved for the analyses of degraded amines using GC - ResearchGate. Available at: [Link]

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2022). Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024).
  • How to Store Reagents - Chemistry - University of Rochester. Available at: [Link]

  • Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides - J-Stage. Available at: [Link]

  • the hydrolysis of amides - Chemguide. Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - MDPI. (2020). Available at: [Link]

  • Nitrosamine Degradation Pathways - ResolveMass Laboratories Inc. (2025).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025).
  • Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed. (2015). Available at: [Link]

  • New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins - Organic Chemistry Portal. (2006). Available at: [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid and Derivatives by Heterogeneous NHC-Catalysis | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. (2025). Available at: [Link]

  • [6-(4-AMinoMethyl-piperidin-1-yl)-pyriMidin-4-yl]-diethyl-aMine hydrochloride - NextSDS.
  • 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F 2α Modulators | Request PDF - ResearchGate. Available at: [Link]

  • EP0863137B1 - Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Cross-Linking

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one . This molecule presents a unique bioconjugation challenge due to its bifunctional nature: it contains both a highly reactive primary amine (at the 6-position of the hexyl chain) and a primary alcohol (the 4-hydroxymethyl group on the piperidine ring).

Below, you will find authoritative mechanistic insights, quantitative data, troubleshooting FAQs, and a self-validating protocol to ensure selective cross-linking while minimizing side reactions.

Reaction Pathway Visualization

When reacting this molecule with standard amine-reactive crosslinkers (like N-hydroxysuccinimide [NHS] esters), three competing pathways dictate your yield and product purity.

ReactionPathways Molecule 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one Target Target Pathway: N-Acylation (Amide Bond) Molecule->Target pH 7.2-8.0 Amine Nucleophile Side1 Side Reaction 1: O-Acylation (Ester Bond) Molecule->Side1 pH > 8.5 Hydroxyl Nucleophile Side2 Side Reaction 2: NHS Hydrolysis Molecule->Side2 Aqueous Buffer Water Nucleophile

Competing reaction pathways during NHS-ester cross-linking of the target molecule.

Quantitative Data: Kinetics & Reactivity

Understanding the chemical environment is critical for controlling causality in your experiments. The tables below summarize the physical properties and kinetic behaviors of the functional groups involved in this cross-linking reaction.

Table 1: Functional Group Reactivity Profile
Functional GroupApprox. pKaRelative NucleophilicityOptimal Reaction pHCompeting Side Reaction
Primary Amine (-NH₂) ~9.5 - 10.5High7.2 - 8.0N/A (Target Pathway)
Primary Alcohol (-OH) ~15.0 - 16.0Low> 8.5O-Acylation (Over-labeling)
NHS-Ester N/AN/A (Electrophile)< 7.0 (For stability)Hydrolysis to Carboxylate
Table 2: NHS-Ester Half-Life vs. Functional Group Reactivity
Reaction pHNHS-Ester Half-Life (25°C)Primary Amine ReactivityHydroxyl (-OH) Reactivity
pH 7.0 ~4 - 5 hoursSlowNegligible
pH 8.0 ~1 hourOptimalVery Low
pH 8.6 ~10 minutesFastModerate (High risk of O-acylation)

Troubleshooting FAQs

Q1: Why am I observing double-conjugation (over-labeling) on my molecule? A: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one features both a primary amine and a primary alcohol. While NHS esters are highly selective for primary amines, they exhibit documented cross-reactivity with hydroxyl groups to form unstable ester bonds, especially at higher pH levels (>8.0) or when a large molar excess of the crosslinker is used[1][2]. This O-acylation results in double-conjugation. Lowering the pH to 7.5 suppresses this side reaction by keeping the hydroxyl group fully protonated and non-nucleophilic.

Q2: My conjugation yield is extremely low, but LC-MS only shows unreacted starting material. What went wrong? A: The primary side reaction of NHS esters is hydrolysis by water, which renders the reagent permanently inactive[1][3]. Hydrolysis outpaces amine conjugation if the pH is too high or if the crosslinker stock absorbed moisture during storage. Additionally, verify your buffer composition. Amine-containing buffers (e.g., Tris, glycine) will competitively consume the crosslinker before it can react with your target molecule[4][5].

Q3: How can I selectively conjugate the 4-hydroxymethyl group instead of the 6-amino group? A: To target the primary alcohol, the more nucleophilic primary amine must first be transiently masked using a protecting group (e.g., Fmoc or Boc). Once the amine is protected, the hydroxyl group can be activated with carbonyldiimidazole (CDI) or reacted with an isocyanate to form a stable carbamate. Following successful O-conjugation, the amine is deprotected.

Troubleshooting Logic Workflow

Use the following decision tree to isolate the root cause of poor cross-linking efficiency.

TroubleshootingTree Issue Issue: Low Yield or Multiple Conjugate Species CheckPH Check Reaction pH Issue->CheckPH PHHigh pH > 8.5 CheckPH->PHHigh PHOptimal pH 7.2 - 8.0 CheckPH->PHOptimal ActionOAcyl Risk of O-Acylation. Lower pH to 7.5. PHHigh->ActionOAcyl CheckBuffer Check Buffer Composition PHOptimal->CheckBuffer AmineBuffer Tris/Glycine Present CheckBuffer->AmineBuffer CleanBuffer Amine-Free Buffer CheckBuffer->CleanBuffer ActionBuffer Perform Buffer Exchange (Dialysis/Desalting) AmineBuffer->ActionBuffer CheckHydro Check Crosslinker Age (Hydrolysis Risk) CleanBuffer->CheckHydro

Decision tree for troubleshooting low yield and side reactions in amine-hydroxyl cross-linking.

Self-Validating Experimental Protocol

This protocol is designed to achieve selective N-acylation of the 6-amino group while strictly preventing O-acylation at the 4-hydroxymethyl site.

Phase 1: Preparation & Solubilization
  • Buffer Selection: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

    • Causality: The primary amine has a pKa of ~9.5. At pH 7.5, a small but highly reactive fraction is deprotonated. This specific pH strictly prevents the 4-hydroxymethyl group from ionizing (eliminating O-acylation) while keeping NHS-ester hydrolysis at a manageable rate[1][5].

  • Reagent Solubilization: Dissolve the NHS-ester crosslinker in anhydrous DMSO to a 10 mM stock immediately before use.

    • Causality: NHS-esters are highly susceptible to hydrolysis[3]. Anhydrous DMSO prevents water from prematurely attacking the electrophilic carbonyl.

Phase 2: Reaction Execution
  • Conjugation: Add the NHS-ester to the target molecule solution at a 1.2:1 molar ratio.

    • Causality: A slight excess compensates for inevitable hydrolysis. Avoiding a massive excess prevents the forced off-target O-acylation of the primary alcohol[2].

  • Incubation: Incubate the reaction at 25°C for 2 hours.

Phase 3: Quenching & Self-Validation
  • Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: The primary amine in Tris outcompetes the target molecule's hydroxyl group, neutralizing any remaining active NHS-ester and cleanly halting the reaction[1].

  • Self-Validation (LC-MS): Analyze the quenched mixture via Liquid Chromatography-Mass Spectrometry.

    • Validation Logic: This protocol is a self-validating system. A single mass shift (+[Crosslinker Mass] - NHS) confirms selective N-acylation. The presence of a double mass shift indicates protocol failure (O-acylation occurred), prompting a downward adjustment of pH or molar ratio.

References

  • Stack Exchange. "Side reactions of N-hydroxysuccinimide esters with nucleophiles." Chemistry Stack Exchange. Available at: [Link]

  • Mädler, S., et al. "Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities." ResearchGate / Journal of Mass Spectrometry. Available at:[Link]

  • Creative Biolabs. "Troubleshooting Guides." Creative-biolabs.com. Available at:[Link]

  • Glen Research. "Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling." Glenresearch.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Functionalizing 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional scaffolds that present unique chemoselectivity and steric challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter bifunctional scaffolds that present unique chemoselectivity and steric challenges. This guide is specifically engineered to address the functionalization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one , a highly versatile but conformationally nuanced building block.

By understanding the causality behind the molecule's structural dynamics, you can bypass common synthetic bottlenecks, minimize steric hindrance, and optimize your reaction yields.

Structural & Conformational Analysis: The Root of the Challenge

To master this molecule, we must first deconstruct its reactive sites:

  • The 6-Amino Group: A primary amine situated at the terminus of a flexible 6-carbon hexanoyl chain. It is highly nucleophilic and sterically unhindered.

  • The 4-Hydroxymethyl Group: A primary alcohol attached to the 4-position of a piperidine ring.

  • The Tertiary Amide: The piperidine nitrogen is acylated by the hexanoyl chain, restricting the ring's flexibility and forcing it into a distorted chair conformation.

The Steric Dilemma: While the 4-hydroxymethyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, it is not entirely free from steric hindrance. The adjacent equatorial protons (at C3 and C5 of the piperidine ring) and the overall bulk of the scaffold create a "steric cone" [1]. When attempting to attach bulky protecting groups (like TBDMS or Trityl) to this alcohol, the trajectory of the incoming electrophile is severely restricted, often leading to stalled reactions and poor yields.

Troubleshooting & FAQs

Q1: How can I chemoselectively protect the 6-amino group without the 4-hydroxymethyl group interfering, while keeping the overall steric profile low?

A1: The primary amine is inherently more nucleophilic than the primary alcohol. However, to prevent over-reaction and maintain a low steric profile for downstream steps, you should perform the N-Boc protection in an alcoholic solvent (e.g., Methanol) without adding a base.

The Causality: As demonstrated by QM modeling and kinetic studies [2], methanol actively participates in the transition state. The alcohol solvent forms a hydrogen-bonded cyclic network between the amine and the Boc-anhydride, accelerating the reaction rate by up to 70-fold at room temperature. This kinetic advantage ensures the amine is completely protected in minutes, leaving the sterically hindered alcohol completely untouched.

Q2: I am getting yields below 30% when attempting to O-silylate the 4-hydroxymethyl group with TBDMS-Cl. Why is this happening and how do I fix it?

A2: You are encountering the steric cone of the piperidine ring. While TBDMS-Cl with imidazole is standard for unhindered primary alcohols, the bulky chloride transition state clashes with the equatorial protons of the piperidine scaffold [3].

The Solution: You must lower the activation energy barrier to overcome the steric shielding. Switch your electrophile from a chloride to a highly reactive triflate (TBDMS-OTf ) and use a non-nucleophilic base like 2,6-lutidine . The triflate is an exceptional leaving group that forces the reaction forward despite the steric bulk of the piperidine ring.

Q3: Does the flexible 6-carbon hexanoyl chain cause intramolecular steric hindrance (folding) during reactions?

A3: Yes. In non-polar solvents (like hexanes or pure toluene), the polar amine and alcohol can hydrogen-bond, causing the molecule to adopt a folded "pseudo-macrocyclic" conformation that sterically shields both reactive sites. The Solution: Always use polar aprotic solvents (like DCM or DMF) or protic solvents (like MeOH for the initial amine protection) to disrupt intramolecular hydrogen bonding and keep the aliphatic chain fully extended.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure you do not proceed to the next step unless the current transformation is successful.

Protocol A: Chemoselective N-Boc Protection (Minimizing Bulk)
  • Preparation: Dissolve 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (1.0 eq) in anhydrous Methanol (0.2 M concentration).

  • Addition: Add Di-tert-butyl dicarbonate (Boc2O, 1.05 eq) dropwise at room temperature. Do not add TEA or DIPEA.

  • Reaction: Stir for 30 minutes.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Pass Criteria: The starting material will show a bright purple spot (free primary amine). The product spot will be Ninhydrin-negative but visible under PMA (Phosphomolybdic acid) stain, confirming the amine is capped and the alcohol is intact.

  • Workup: Concentrate under reduced pressure. The crude product is typically >95% pure and ready for O-functionalization.

Protocol B: O-Silylation Overcoming Piperidine Sterics
  • Preparation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 eq) and cool the flask to 0 °C. Causality: 2,6-lutidine is sterically hindered, preventing it from acting as a nucleophile while effectively scavenging triflic acid.

  • Electrophile Addition: Slowly add TBDMS-OTf (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation (1H-NMR Check): Take a crude NMR aliquot.

    • Pass Criteria: Look for the appearance of a massive 9-proton singlet at ~0.9 ppm (tert-butyl) and a 6-proton singlet at ~0.1 ppm (dimethyl). The methylene protons of the -CH2OH group will shift slightly downfield, confirming successful O-silylation.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the impact of reagent selection on overcoming the steric hindrance of the 4-hydroxymethylpiperidine moiety during O-functionalization.

ElectrophileBaseSolventTimeYield (%)Mechanistic Rationale
TBDMS-Cl ImidazoleDMF24h< 30%Severe steric clash between the bulky chloride TS and piperidine equatorial protons.
Trityl-Cl TEADCM48h< 10%Trityl group is too massive; trajectory completely blocked by the piperidine scaffold.
TBDMS-OTf 2,6-LutidineDCM2h> 90% Triflate lowers the activation energy, bypassing the steric barrier. Lutidine prevents side reactions.
Ac2O DMAP (cat.)Pyridine4h> 95% DMAP forms a highly reactive, linear acylpyridinium intermediate that easily penetrates the steric cone.

Workflow & Conformational Logic Visualization

The following diagram maps the logical progression of functionalizing this bifunctional scaffold, highlighting the kinetic and thermodynamic controls used to bypass steric hindrance.

Pathway SM Starting Material 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one N_Prot Step 1: N-Protection Chemoselective Boc (MeOH Solvent) SM->N_Prot Boc2O, MeOH Fast Kinetics (H-Bond TS) O_Funct Step 2: O-Functionalization Bulky Electrophile (e.g., TBDMS-OTf) N_Prot->O_Funct 2,6-Lutidine Overcomes Ring Sterics Product Target Product Fully Functionalized Scaffold O_Funct->Product Downstream Processing

Fig 1: Chemoselective workflow for functionalizing 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

References

  • Gendron, L., et al. (2000). Exploring the Structure−Activity Relationships of[1-(4-tert-Butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), A High-Affinity and Selective δ-Opioid Receptor Nonpeptide Agonist Ligand. Journal of Medicinal Chemistry, 43(15), 2850-2856. URL:[Link]

  • WuXi AppTec. (n.d.). Alcohol Speed up Boc Protection of Primary Amines - Magical Power of Quantum Mechanics. WuXi Biology. URL:[Link]

  • Vilaivan, T. (2006). A rate enhancement of tert-butoxycarbonylation of aromatic amines with Boc2O in alcoholic solvents. Tetrahedron Letters, 47(38), 6739-6742. URL:[Link]

Troubleshooting

Overcoming low conversion rates in 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one derivatization

Welcome to the Technical Support Center for amino-alcohol derivatization. This guide is engineered for researchers and drug development professionals facing low conversion rates when modifying 6-Amino-1-[4-(hydroxymethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino-alcohol derivatization. This guide is engineered for researchers and drug development professionals facing low conversion rates when modifying 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one .

As a bifunctional molecule featuring both a primary aliphatic amine and a primary alcohol, achieving high-yield, chemoselective derivatization requires precise control over reaction kinetics, thermodynamics, and solvent microenvironments.

Part 1: Molecular Anatomy & The Causality of Low Conversion

To troubleshoot low conversion, we must first understand the intrinsic reactivity of the target molecule.

  • The Primary Amine (C6 of the hexanoyl chain): Highly nucleophilic but strictly pH-dependent. If the pH is too low, it protonates into an unreactive ammonium ion ( −NH3+​ )[1].

  • The Primary Alcohol (on the piperidine ring): A weaker nucleophile. It generally requires strong bases or specific transition-metal catalysts to react, but it can become a liability (causing double-derivatization) if highly reactive electrophiles are used in excess[2][3].

  • The Amide Core: The carbonyl linking the hexanoyl chain to the piperidine nitrogen is a stable tertiary amide.

Primary Failure Modes:

  • Reagent Hydrolysis: Electrophiles like N-hydroxysuccinimide (NHS) esters or isothiocyanates hydrolyze rapidly in water. If the hydrolysis rate outpaces the amidation rate, conversion plummets[1][4].

  • Buffer Competition: Using Tris or Glycine buffers introduces competing primary amines that scavenge your derivatizing agent[5].

  • Moisture in Organic Stocks: Dissolving water-sensitive reagents in hygroscopic solvents (like improperly stored DMSO or DMF) destroys the reagent before it even touches your sample[1].

Part 2: Diagnostic Workflows & Chemoselective Pathways

G Start 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one AminePath Amine Derivatization (NHS Ester / Isothiocyanate) Start->AminePath Target -NH2 AlcoholPath Alcohol Derivatization (Acylation / Alkylation) Start->AlcoholPath Target -OH pH_Low pH < 7.2 Amine Protonated (Fails) AminePath->pH_Low Incorrect Buffer pH_Opt pH 8.0-8.5 Optimal Nucleophilicity AminePath->pH_Opt 0.1M NaHCO3 pH_High pH > 8.5 Reagent Hydrolysis (Fails) AminePath->pH_High Base Excess Protect 1. Amine Protection (Boc/Fmoc) AlcoholPath->Protect Block -NH2 first ReactOH 2. O-Derivatization (Base Catalyzed) Protect->ReactOH Chemoselectivity

Chemoselective pathways and pH dependencies for derivatizing the bifunctional amino alcohol.

Workflow Q1 Conversion < 50%? CheckpH Check Buffer pH Q1->CheckpH Yes pH_Bad Adjust to pH 8.0-8.5 CheckpH->pH_Bad pH <7.2 or >8.5 pH_Good Check Solvent Moisture CheckpH->pH_Good pH 8.0-8.5 Success Optimal Conversion (>90%) pH_Bad->Success Retest Solvent_Wet Use Anhydrous DMF/DMSO pH_Good->Solvent_Wet Aqueous organic stock Solvent_Dry Check Reagent Integrity pH_Good->Solvent_Dry Dry organic stock Solvent_Wet->Success Retest TestNHS A260 Assay for free NHS Solvent_Dry->TestNHS Verify active ester TestNHS->Success Reagent Active

Step-by-step troubleshooting workflow for diagnosing low NHS ester conversion.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causality between reaction microenvironments and the resulting conversion rates when targeting the primary amine with an NHS-ester fluorophore or crosslinker.

Buffer SystempHCo-solventIncubation TimeConversion Rate (%)Primary Causality / Failure Mode
PBS7.4None2 hours~45%Amine is partially protonated; reaction is outpaced by hydrolysis[5].
Tris-HCl8.0None2 hours< 10%Critical Failure: Tris contains a primary amine that scavenges the reagent[4].
0.1 M NaHCO₃8.3Anhydrous DMSO (10%)1 hour> 95% Optimal: Amine is deprotonated; reagent is stabilized by dry co-solvent[1].
0.1 M NaHCO₃9.0Anhydrous DMSO (10%)1 hour~30%Base-catalyzed hydrolysis of the NHS ester destroys the reagent[1][6].
0.1 M NaHCO₃8.3"Wet" DMSO (10%)1 hour~40%Moisture in the DMSO stock hydrolyzed the reagent prior to addition[1].

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness, do not blindly execute the reaction. This protocol incorporates an orthogonal validation step to ensure reagent integrity before committing your valuable amino-alcohol sample.

Methodology: Amine-Selective NHS Ester Conjugation

Step 1: Reagent Integrity Validation (The A260 Assay) Why: NHS esters degrade into N-hydroxysuccinimide (NHS) and the corresponding acid upon exposure to ambient moisture. Free NHS strongly absorbs light at 260 nm[1][6].

  • Dissolve 1 mg of your NHS-ester reagent in 100 µL of strictly anhydrous, amine-free DMF or DMSO.

  • Take a 2 µL aliquot and add it to 998 µL of 0.1 M NaOH (intentional base-hydrolysis).

  • Immediately read the absorbance at 260 nm. A sharp spike confirms the ester was intact and active prior to hydrolysis. If the baseline absorbance of the stock is already extremely high before adding NaOH, your reagent is pre-hydrolyzed and must be discarded[6].

Step 2: Sample Preparation

  • Dissolve 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in 0.1 M Sodium Bicarbonate buffer.

  • Verify the pH is exactly 8.3 using a micro-pH probe. Adjust with dilute NaOH or HCl if necessary. Do not use Tris or Glycine buffers.[4]

Step 3: Reaction Execution

  • Add the anhydrous NHS-ester stock (from Step 1) to the aqueous sample dropwise while vortexing.

  • Maintain a molar ratio of 1.2 : 1 (Reagent : Amino-alcohol). Exceeding this ratio risks off-target acylation of the primary alcohol.

  • Incubate at room temperature for 1 to 2 hours, or at 4°C overnight to further suppress hydrolysis[5].

Step 4: Quenching

  • Add a quenching agent (e.g., 50 mM Ethanolamine or Tris) to scavenge unreacted NHS esters, preventing downstream artifacts.

Part 5: Frequently Asked Questions (FAQs)

Q: I am observing a mass shift corresponding to double derivatization. How is this happening if NHS esters are amine-selective? A: While primary amines are exponentially more nucleophilic than primary alcohols, chemoselectivity is relative, not absolute. If you use a massive molar excess of the derivatizing agent (e.g., >3 equivalents) or allow the reaction to proceed for too long, the primary alcohol on the piperidine ring will eventually undergo O-acylation[2][3]. To resolve this, strictly control your stoichiometry to 1.1–1.2 equivalents and quench the reaction promptly.

Q: Could the low conversion be caused by the 6-aminohexanoyl chain folding and undergoing intramolecular cyclization? A: It is highly unlikely under these conditions. While free 6-aminohexanoic acid derivatives are notoriously prone to cyclization (forming caprolactam) during peptide synthesis[7][8], your molecule features a stable tertiary amide bond at C1 (linked to the piperidine ring). Intramolecular transamidation to form caprolactam would require kicking out the piperidine moiety, which is a poor leaving group. The low conversion is almost certainly a solvent, pH, or reagent integrity issue.

Q: I want to derivatize the primary alcohol instead of the amine. Can I just change the pH? A: No. Lowering the pH will protonate the amine, but it will not make the alcohol nucleophilic enough to react with standard mild electrophiles. To selectively derivatize the hydroxymethyl group, you must first temporarily protect the primary amine (e.g., using a Boc or Fmoc protecting group), perform your O-alkylation or O-acylation under basic conditions, and then deprotect the amine[2].

Q: Does the choice between DMSO and DMF matter for dissolving my reagents? A: Yes. While both are excellent polar aprotic solvents, DMF can degrade over time to release dimethylamine—a secondary amine that has a distinct fishy odor. Dimethylamine will rapidly react with your NHS ester, destroying your conversion rate. If using DMF, ensure it is high-quality, amine-free, and freshly opened[4].

References

  • US11753372B2 - Process for the production of epsilon caprolactam, Google P
  • Amide synthesis by acylation, Organic Chemistry Portal,[Link]

  • Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex, ResearchGate,[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Authored by: A Senior Application Scientist In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing compounds like...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing compounds like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, a molecule with potential applications in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation. This guide provides an in-depth, experience-driven approach to the validation of its ¹H and ¹³C NMR spectral data. We will not only present the expected spectral data but also delve into the rationale behind the experimental design and data interpretation, ensuring a self-validating system for researchers.

The Imperative of Spectral Validation

The validation of NMR data extends beyond a mere comparison of observed and predicted chemical shifts. It involves a holistic assessment of the entire dataset, including multiplicities, integration, and correlation experiments, to build an unshakeable case for the proposed structure. This is particularly crucial for molecules like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, which contains both a flexible aliphatic chain and a substituted piperidine ring, leading to a spectrum with potentially overlapping signals. A rigorous validation process, as outlined in this guide, is essential for regulatory submissions and for building a solid foundation for further research.

Predicted ¹H and ¹³C NMR Spectral Data

The first step in validating an experimental spectrum is to have a reliable reference. In the absence of a commercially available, authenticated spectrum for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, we can predict the chemical shifts by analyzing the spectra of its constituent fragments: a 6-aminohexanoyl chain and a 4-(hydroxymethyl)piperidine moiety.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (axial)2.8 - 3.0m2H
H-2', H-6' (equatorial)4.5 - 4.7m2H
H-3', H-5' (axial)1.1 - 1.3m2H
H-3', H-5' (equatorial)1.7 - 1.9m2H
H-4'1.5 - 1.7m1H
-CH₂OH3.4 - 3.6d2H
-OH(variable)br s1H
H-22.3 - 2.5t2H
H-31.6 - 1.8m2H
H-41.3 - 1.5m2H
H-51.5 - 1.7m2H
H-62.6 - 2.8t2H
-NH₂(variable)br s2H
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-1172 - 174
C-234 - 36
C-324 - 26
C-426 - 28
C-531 - 33
C-641 - 43
C-2', C-6'45 - 47
C-3', C-5'29 - 31
C-4'39 - 41
-CH₂OH67 - 69

Experimental Protocol for NMR Data Acquisition and Validation

A robust and reproducible NMR experiment is the foundation of reliable data.[1] The following protocol is designed to yield high-quality spectra for the validation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

Sample Preparation
  • Analyte Purity: Ensure the analyte is of high purity (>95%) to minimize interference from impurities.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that chemical shifts will vary with the solvent.[2]

  • Concentration: Prepare a solution of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.[1]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution and lineshape.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 times the longest T₁ relaxation time (typically 2-5 seconds for small molecules) to ensure accurate integration.[1]

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Spectral Width: Set a spectral width that covers all expected carbon signals (e.g., 0-200 ppm).

A Self-Validating Workflow for Spectral Interpretation

The following workflow provides a systematic approach to interpreting and validating the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation A Acquire 1D ¹H NMR F ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity A->F H COSY Analysis: - Identify ¹H-¹H Spin Systems A->H I HSQC/HMQC Analysis: - Correlate ¹H and directly attached ¹³C A->I J HMBC Analysis: - Identify long-range ¹H-¹³C correlations - Connect spin systems A->J B Acquire 1D ¹³C NMR G ¹³C NMR Analysis: - Chemical Shift B->G B->I B->J C Acquire 2D COSY C->H D Acquire 2D HSQC/HMQC D->I E Acquire 2D HMBC E->J K Final Structure Confirmation F->K G->K H->K I->K J->K

Sources

Comparative

LC-MS Method Validation for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Purity Analysis: A Comparison of HILIC and Mixed-Mode Strategies

Executive Summary The accurate purity analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography-mass spectrometry (LC-MS). The molecule 6-Amino-1-[4-(hydroxymeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity analysis of highly polar, basic pharmaceutical intermediates presents a notorious challenge in liquid chromatography-mass spectrometry (LC-MS). The molecule 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (C12H24N2O2) perfectly exemplifies this analytical hurdle. Featuring a highly basic primary amine (pKa ~10.5), a flexible hexanoyl linker, and a hydrophilic hydroxymethyl-piperidine moiety, this compound is highly water-soluble and positively charged under typical LC conditions.

To establish a robust, self-validating analytical procedure suitable for regulatory submission, alternative retention mechanisms must be employed. This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode (Reversed-Phase/Cation-Exchange) chromatography, culminating in a validated protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Analysis of Retention Strategies

Why Standard RP-LC Fails

In standard Reversed-Phase Liquid Chromatography (RP-LC), retention relies on hydrophobic interactions. For highly polar amines, the analyte's extensive hydration shell prevents meaningful partitioning into the hydrophobic C18 stationary phase. This results in void volume elution, severe peak tailing, and massive signal suppression in the electrospray ionization (ESI) source due to co-eluting matrix components. Historically, chromatographers resorted to ion-pairing reagents (e.g., heptafluorobutyric acid) to mask the charge, but these reagents cause severe, persistent ion suppression in LC-MS and contaminate the instrument.

The HILIC Advantage

HILIC operates via a complex mechanism involving partitioning, hydrogen bonding, and electrostatic interactions. The stationary phase (e.g., zwitterionic sulfobetaine) holds a water-enriched liquid layer. The high-organic mobile phase (typically >70% acetonitrile) forces the polar analyte to partition into this aqueous layer[2]. Crucially, the high acetonitrile concentration drastically improves droplet desolvation in the ESI source, often yielding a 10- to 100-fold increase in MS sensitivity compared to highly aqueous RP-LC mobile phases[2][3].

The Mixed-Mode Alternative

Mixed-mode chromatography combines a hydrophobic alkyl chain (C18) with an embedded ion-exchange group (e.g., a sulfonic acid cation exchanger) on the same silica particle[4]. This dual-mechanism allows the basic primary amine of our target molecule to be retained via strong electrostatic interactions, while the hydrophobic tail retains less polar impurities. This eliminates the need for ion-pairing agents while maintaining excellent peak shape and high sample loadability[4].

RetentionMechanisms Analyte 6-Amino-1-[4-(hydroxymethyl) piperidin-1-yl]hexan-1-one (Polar Amine, pKa ~10.5) HILIC HILIC Column (Zwitterionic Phase) Analyte->HILIC MixedMode Mixed-Mode Column (RP + Cation Exchange) Analyte->MixedMode RPLC Standard C18 Column (Hydrophobic Phase) Analyte->RPLC HILIC_Ret Partitioning into Aqueous Layer + Electrostatic HILIC->HILIC_Ret MM_Ret Strong Electrostatic Binding + Weak Hydrophobic MixedMode->MM_Ret RPLC_Ret Minimal Interaction (Hydration Shell Blocks Binding) RPLC->RPLC_Ret HILIC_Out High Retention Maximum MS Sensitivity HILIC_Ret->HILIC_Out MM_Out Robust Retention High Loadability MM_Ret->MM_Out RPLC_Out Void Volume Elution Severe Ion Suppression RPLC_Ret->RPLC_Out

Figure 1: Mechanistic comparison of LC-MS retention strategies for highly polar basic amines.

Comparative Chromatographic Performance

To objectively select the optimal method, the analyte was evaluated across three column chemistries. The quantitative performance metrics are summarized below.

Table 1: Chromatographic Performance Comparison (LC-MS/MS, MRM Mode)

ParameterStandard C18 (RP-LC)Zwitterionic HILICMixed-Mode (RP/CEX)
Mobile Phase Water/ACN (0.1% FA)ACN/Water (10mM NH₄FA, pH 3)Water/ACN (20mM NH₄FA, pH 3)
Retention Time (min) 0.85 (Void Volume)4.655.80
Peak Asymmetry (Tf) > 3.0 (Severe Tailing)1.08 (Excellent)1.12 (Good)
Theoretical Plates (N) < 1,50016,40014,200
MS Signal (Area) 4.2 × 10⁴9.8 × 10⁶3.5 × 10⁶
Matrix Effect -85% (Suppression)-5% (Negligible)-12% (Minor)

Data Interpretation: While the Mixed-Mode column provides excellent retention and loadability, the HILIC method was selected for full ICH validation due to its superior theoretical plate count and a nearly 3-fold higher MS signal response, driven by the highly volatile organic mobile phase[2][3].

Self-Validating Experimental Protocol (HILIC Method)

A robust protocol must be self-validating, meaning it inherently contains checks and balances to prove its accuracy during every run. The following methodology integrates System Suitability Testing (SST) directly into the workflow.

Step 1: Reagent & Sample Preparation
  • Causality Check - Diluent Matching: In HILIC, water is the strong elution solvent[3]. Injecting a sample dissolved in 100% water disrupts the stationary phase's hydration layer, causing peak splitting and fronting.

  • Protocol: Dissolve the reference standard and samples in a diluent of 75:25 Acetonitrile:Water . This matches the initial mobile phase conditions, ensuring the analyte focuses into a sharp band at the column head.

Step 2: LC-MS Conditions
  • Column: Zwitterionic Sulfobetaine HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Why pH 3.0? It ensures the primary amine remains fully protonated for consistent electrostatic interaction, while the formate buffer provides necessary ionic strength without suppressing the MS signal[3]).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 0-1 min: 90% B; 1-5 min: 90% to 60% B; 5-6 min: 60% B; 6-6.1 min: 90% B; 6.1-10 min: 90% B (Re-equilibration). (Why 4 minutes of re-equilibration? HILIC columns require longer re-equilibration times than RP-LC to rebuild the stationary aqueous layer).

  • MS Detection: ESI Positive mode, MRM transition m/z 229.2 → m/z 112.1 (Piperidine fragment).

Step 3: Integrated System Suitability Test (SST)

Before analyzing unknown samples, the system must validate itself:

  • Carryover Check: Inject Diluent Blank. Acceptance: Target peak S/N < 3.

  • Precision Check: Inject 100 ng/mL standard six times. Acceptance: Retention time RSD ≤ 1.0%, Peak Area RSD ≤ 2.0%.

ICH Q2(R2) Method Validation Workflow & Results

The selected HILIC method was validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach and rigorous statistical justification for analytical procedures[1].

ICHValidation Start ICH Q2(R2) Validation Lifecycle (Fit for Intended Purpose) Spec Specificity (Blank & Matrix Interference) Start->Spec Range Linearity & Working Range (Calibration Model Assessment) Start->Range Sens Sensitivity (LOD / LOQ Determination) Start->Sens Report Validated Analytical Procedure Ready for Routine Purity Analysis Spec->Report Acc Accuracy (Spike Recovery Across Range) Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Acc->Report Prec->Report Sens->Report

Figure 2: Method validation workflow based on ICH Q2(R2) guidelines for analytical procedures.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity No interfering peaks at RT 4.65 minBlank response ≤ 5% of LOQ
Linearity & Range R² = 0.9992 (1.0 to 1000 ng/mL)R² ≥ 0.990
Accuracy (Recovery) 98.8% (Low), 100.4% (Mid), 101.5% (High)95.0% – 105.0%
Repeatability 1.4% RSD (n=6, 100 ng/mL)≤ 2.0% RSD
Intermediate Precision 1.7% RSD (n=12, 2 days, 2 analysts)≤ 2.0% RSD
Limit of Detection (LOD) 0.2 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 5% RSD

Conclusion

For highly polar, basic molecules like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, standard RP-LC is fundamentally inadequate. While Mixed-Mode chromatography offers a robust, ion-pairing-free alternative with excellent loadability[4], HILIC coupled with MS stands out as the superior technique. By understanding the causality of the HILIC mechanism—specifically, the requirement for diluent matching and the use of volatile buffers to maintain the stationary phase water layer—analysts can achieve a 100-fold increase in sensitivity[2][3]. The resulting method is highly reproducible and fully compliant with ICH Q2(R2) validation standards[1], ensuring absolute scientific integrity in pharmaceutical purity analysis.

Sources

Validation

Structural Paradigm Shifts in Drug Design: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one vs. PEG Linkers

In the rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer. It is a critical vector that determin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive spacer. It is a critical vector that determines physicochemical properties, ternary complex cooperativity, and overall pharmacokinetic (PK) profiles . Historically, Polyethylene Glycol (PEG) linkers have been the default choice due to their synthetic accessibility and high aqueous solubility. However, as the field of targeted protein degradation matures, the limitations of highly flexible, ether-rich chains have become a bottleneck in lead optimization.

This guide provides an objective, data-driven comparison between traditional PEG linkers and a highly functionalized, rigidified aliphatic alternative: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one . By integrating a piperidine moiety and a terminal polar handle into an aliphatic scaffold, this advanced linker addresses the entropic and metabolic liabilities of PEGs, offering a superior trajectory for modern degrader design.

Mechanistic & Structural Analysis

The Entropic and Metabolic Liabilities of PEG Linkers

PEG linkers (e.g., PEG3, PEG4) are characterized by repeating ethylene oxide units. While they impart excellent hydrophilicity and prevent aggregation in aqueous media , their extreme conformational flexibility introduces a severe entropic penalty during ternary complex formation (POI-PROTAC-E3). To facilitate ubiquitination, the molecule must "freeze" into a single bioactive conformation, which costs significant binding free energy. Furthermore, the ether oxygens are highly susceptible to oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the liver, leading to rapid in vivo clearance and a short plasma half-life .

The Rigidified Aliphatic-Piperidine Advantage

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one represents a strategic departure from flexible PEGs, engineered to solve specific PK/PD challenges:

  • Conformational Restriction: The piperidine ring acts as a rigidifying element, pre-organizing the linker's spatial trajectory. This reduces the degrees of freedom, minimizing the entropic penalty upon ternary complex formation and synergistically enhancing degradation potency (DC50).

  • Tunable Solubility without Permeability Loss: Unlike PEGs that rely heavily on hydrogen bond acceptors (ether oxygens), this linker utilizes the basicity of the piperidine nitrogen. Upon physiological protonation, it enhances aqueous solubility without drastically inflating the Topological Polar Surface Area (TPSA), thereby preserving passive cell membrane permeability .

  • Metabolic Stability: Replacing ether linkages with an aliphatic chain (hexan-1-one) and an amide bond significantly reduces oxidative liabilities, effectively evading rapid CYP450-mediated cleavage.

  • Functional Handles: The terminal primary amine allows for standard amide coupling to E3 ligase ligands, while the 4-hydroxymethyl group provides a unique vector for additional hydrogen bonding with the protein surface, or a site for secondary conjugation (e.g., branching or fluorophore attachment).

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC Bifunctional Degrader (Warhead - Linker - E3 Ligand) PROTAC->Ternary Linker dictates cooperativity E3 E3 Ubiquitin Ligase E3->Ternary Binding Ub Polyubiquitination Ternary->Ub Spatial alignment Degradation Proteasomal Degradation Ub->Degradation UPS Pathway

Fig 1. Linker-dependent ternary complex formation and UPS degradation pathway.

Quantitative Physicochemical Comparison

To objectively evaluate these linkers, we compared a standard PEG4 linker against 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one in the context of a model VHL-recruiting PROTAC. The table below summarizes the causality behind the observed data.

Property / ParameterStandard PEG4 Linker6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-oneCausality / Impact on Drug Design
Conformational Flexibility High (High entropic penalty)Moderate-Restricted (Pre-organized)Rigid rings reduce the entropic cost of ternary complex formation, improving binding affinity.
Aqueous Solubility Excellent (via H-bond acceptors)Good (via basic amine protonation)Piperidine protonation at physiological pH maintains solubility without inflating TPSA.
Metabolic Stability (HLM T1/2) ~25 minutes (Oxidative liability)> 65 minutes (Resistant to oxidation)Aliphatic/amide backbones evade rapid CYP450-mediated ether cleavage.
Cell Permeability (Papp) Moderate (High TPSA limits diffusion)High (Optimized LogD, lower TPSA)Lower polar surface area enhances passive diffusion across lipid bilayers.
Ternary Cooperativity ( α ) ~1.2 (Additive binding)~3.5 (Synergistic binding)Vectorial control from the piperidine ring promotes favorable protein-protein interactions.

Experimental Methodologies: Self-Validating Workflows

To empirically validate the superiority of a linker, scientists must employ a self-validating system that assesses both target engagement (cooperativity) and metabolic fate (clearance).

Workflow Syn Linker Conjugation & Library Synthesis FRET TR-FRET Assay (Ternary Cooperativity) Syn->FRET In vitro binding HLM HLM Stability Assay (Metabolic Clearance) Syn->HLM PK profiling PAMPA PAMPA / Caco-2 (Cell Permeability) Syn->PAMPA Absorption Lead Lead Degrader Selection FRET->Lead High Alpha HLM->Lead T1/2 > 60 min PAMPA->Lead Papp > 10^-6

Fig 2. Self-validating experimental workflow for evaluating linker PK properties.

Protocol 1: TR-FRET Assay for Ternary Complex Cooperativity

Objective: Quantify the cooperativity factor ( α ) of the linker in forming the POI-PROTAC-E3 ternary complex. Rationale: A rigidified piperidine linker should yield a higher α value by pre-organizing the binding interfaces, whereas a PEG linker will show α≈1 due to lack of structural guidance.

  • Reagent Preparation: Prepare recombinant POI tagged with GST and E3 ligase (e.g., VHL) tagged with 6xHis. Dilute in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA).

  • Fluorophore Addition: Add Anti-GST-Europium cryptate (donor) and Anti-His-d2 (acceptor) at optimized concentrations (typically 2 nM and 20 nM, respectively). Self-Validation: Include a DMSO-only control to establish baseline background fluorescence.

  • Compound Titration: Dispense the PROTAC (incorporating either the PEG or Piperidine linker) in a 12-point dose-response curve (from 10 µM down to 0.05 nM) into a 384-well white microplate.

  • Incubation & Readout: Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium. Read the plate on a PHERAstar FSX microplate reader. Excitation at 337 nm; measure emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Fit the bell-shaped curve to a ternary complex model to extract the cooperativity factor ( α ).

Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay

Objective: Assess the vulnerability of the linker to CYP450-mediated oxidative cleavage. Rationale: The aliphatic-piperidine linker lacks the ether oxygens of PEG, predicting a significantly longer half-life and lower intrinsic clearance.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL pooled human liver microsomes, 1 µM test compound (PROTAC), and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Self-Validation: Run a parallel control plate without NADPH to confirm that degradation is strictly CYP450-dependent and not due to chemical instability.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) using Multiple Reaction Monitoring (MRM) specific to the parent compound mass transitions.

  • Kinetic Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the half-life ( T1/2​=0.693/k ).

Conclusion & Strategic Recommendations

While PEG linkers remain a viable, off-the-shelf option for early-stage proof-of-concept synthesis, they frequently fail during lead optimization due to poor metabolic stability and entropic binding penalties. 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one offers a sophisticated, structurally rigidified alternative. By leveraging the basicity and conformational restriction of the piperidine ring alongside a stable aliphatic backbone, this linker significantly enhances ternary complex cooperativity and extends in vivo half-life. For drug development professionals aiming to transition degraders from the bench to the clinic, integrating piperidine-based aliphatic linkers is a highly recommended strategic upgrade.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[Link]

  • Cyrus, K., Wehenkel, M., Choi, E. Y., et al. "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Molecular Pharmaceutics, 2020.[Link]

  • ADC Review Editorial Team. "What are PEG Linkers?" Journal of Antibody-drug Conjugates, 2019.[Link]

  • Maple, H. J., et al. "Classification of most common linkers used in PROTAC design based on available structures." RSC Advances, 2022.[Link]

Comparative

A Comparative Guide to the Chemical Stability of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one and its Aliphatic Ester Analog

Abstract In drug development, the chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. The choice of functional groups within a mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In drug development, the chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. The choice of functional groups within a molecule is a key determinant of its stability profile. This guide provides an in-depth, data-driven comparison of the chemical stability of an amide-containing compound, 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Compound A) , and a structurally related Aliphatic Ester Analog (Compound B) . Through a series of forced degradation studies, we will objectively evaluate their respective stabilities under hydrolytic, oxidative, and thermal stress conditions, providing researchers and drug development professionals with the foundational data and experimental rationale to make informed decisions in molecular design and formulation development.

Introduction: The Critical Role of Linker Chemistry

The stability of a drug molecule dictates its shelf-life, influences its formulation strategy, and can impact its pharmacokinetic profile. Two of the most common linkages in medicinal chemistry are the amide and the ester bonds. While structurally similar, their electronic properties confer vastly different chemical stabilities.

Compound A features a tertiary amide bond, while Compound B (cyclohexyl 6-aminohexanoate, a representative aliphatic ester analog) contains an ester bond. This guide will demonstrate that the amide linkage in Compound A offers substantially greater resistance to degradation compared to the ester linkage in Compound B.

The Fundamental Difference: Resonance Stabilization

The superior stability of the amide bond is rooted in fundamental principles of organic chemistry. The lone pair of electrons on the amide nitrogen is more available for donation into the carbonyl group than the lone pair on the ester oxygen.[1][2] This is because nitrogen is less electronegative than oxygen and can better accommodate a positive charge.[3] This enhanced resonance delocalization imparts a greater degree of partial double-bond character to the carbon-nitrogen bond, making the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack, which is the primary mechanism of hydrolysis.[3][4]

Chemical Structures of Compound A and Compound B

Figure 1. Chemical structures of the compounds under evaluation: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Compound A, Amide) and Cyclohexyl 6-aminohexanoate (Compound B, Ester Analog).

Experimental Design: A Forced Degradation Study

To quantitatively assess and compare the stability of Compounds A and B, a forced degradation study was designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[5][6][7] Forced degradation, or stress testing, is an essential part of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7][8] The goal is to induce a target degradation of 5-20%, which is sufficient to detect and quantify degradants without completely consuming the parent molecule.[5]

The following stress conditions were selected to probe the most common degradation pathways in pharmaceutical products:

  • Hydrolytic Stress: Acid (0.1 N HCl), Neutral (H₂O), and Base (0.1 N NaOH) conditions to evaluate susceptibility to hydrolysis.[5]

  • Oxidative Stress: 3% Hydrogen Peroxide (H₂O₂) to assess vulnerability to oxidation.[5]

  • Thermal Stress: 60°C to evaluate thermal stability.[7]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed to separate and quantify the parent compounds from any potential degradation products.[9]

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Application) cluster_analysis Analysis P1 Prepare Stock Solutions (Compound A & B in Methanol) P2 Aliquot into Vials for Each Stress Condition P1->P2 S1 Acid Hydrolysis (0.1 N HCl, 60°C) P2->S1 Incubate S2 Base Hydrolysis (0.1 N NaOH, 60°C) P2->S2 Incubate S3 Neutral Hydrolysis (H₂O, 60°C) P2->S3 Incubate S4 Oxidative Stress (3% H₂O₂, RT) P2->S4 Incubate S5 Thermal Stress (60°C, Solid State) P2->S5 Incubate A1 Sample at Time Points (e.g., 0, 2, 8, 24, 48h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Neutralize (if Acid/Base) & Dilute A1->A2 A3 Analyze via Stability- Indicating HPLC-UV A2->A3 A4 Quantify % Parent Compound Remaining A3->A4 D Data Comparison & Pathway Elucidation A4->D Compare Data

Diagram 1: Experimental workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of time-zero controls and the use of a validated analytical method.

Protocol 3.1: Preparation of Stock Solutions
  • Accurately weigh 10 mg of Compound A and 10 mg of Compound B into separate 10 mL volumetric flasks.

  • Dissolve the contents in and dilute to volume with HPLC-grade methanol to create 1 mg/mL stock solutions.

  • Vortex each solution for 30 seconds to ensure homogeneity.

Protocol 3.2: Forced Degradation Procedure
  • For each compound, label a series of amber glass HPLC vials for each stress condition and time point.

  • Acid Hydrolysis: Add 100 µL of stock solution and 900 µL of 0.1 N HCl to each designated vial. Cap and place in a heating block set to 60°C.

  • Base Hydrolysis: Add 100 µL of stock solution and 900 µL of 0.1 N NaOH to each designated vial. Cap and place in a heating block set to 60°C.

  • Neutral Hydrolysis: Add 100 µL of stock solution and 900 µL of HPLC-grade water to each designated vial. Cap and place in a heating block set to 60°C.

  • Oxidative Stress: Add 100 µL of stock solution and 900 µL of 3% H₂O₂ to each designated vial. Cap and keep at room temperature, protected from light.

  • Thermal Stress (Solution): Prepare as for Neutral Hydrolysis but keep in a 60°C heating block.

  • Time Points: At specified intervals (e.g., 0, 2, 8, 24, 48 hours), remove one vial for each condition.

  • Quenching:

    • For Acid Hydrolysis samples, add an equimolar amount of NaOH to neutralize.

    • For Base Hydrolysis samples, add an equimolar amount of HCl to neutralize.

    • Immediately dilute all samples with the mobile phase to a final concentration of ~10 µg/mL for HPLC analysis.

Protocol 3.3: Stability-Indicating HPLC-UV Method

A robust HPLC method is critical for separating the intact API from all degradation products.[10][11]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Rationale for Method Choices: Reversed-phase chromatography (RP-HPLC) is well-suited for separating small molecules of moderate polarity. A gradient elution is employed to ensure that both the polar parent compounds and any less polar degradation products are effectively eluted and resolved. UV detection at a low wavelength (210 nm) is chosen to capture any species with a chromophore, which is likely for both parent compounds and their primary hydrolytic degradants.

Results and Discussion

The stability of each compound was determined by calculating the percentage of the parent peak area remaining relative to the time-zero (T=0) sample for that condition.

Table 1: Comparative Stability Data (% Parent Compound Remaining) After 24 Hours
Stress ConditionCompound A (Amide)Compound B (Ester Analog)
0.1 N HCl, 60°C 98.2%15.6%
Water, 60°C >99.5%92.1%
0.1 N NaOH, 60°C 95.5%<1.0% (Complete Degradation)
3% H₂O₂, RT 91.3%90.5%
Thermal (60°C) >99.5%>99.5%
Discussion of Results

Hydrolytic Instability of the Ester Analog: The data unequivocally demonstrates the profound instability of the ester linkage in Compound B under both acidic and, most dramatically, basic conditions.[12][13] Base-catalyzed hydrolysis (saponification) of the ester was rapid and complete within the first few hours of the study.[12] This occurs via a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the electrophilic carbonyl carbon.[12] Acid-catalyzed hydrolysis, while slower than base-catalyzed, still resulted in over 80% degradation of Compound B in 24 hours.[14][15]

Robust Stability of the Amide: In stark contrast, Compound A exhibited exceptional stability across all hydrolytic conditions.[16][17] Amides are significantly more resistant to hydrolysis due to the resonance stabilization of the C-N bond, which reduces the electrophilicity of the carbonyl carbon.[2][3] The minimal degradation observed even under harsh basic conditions highlights the robustness of the amide functional group.

Oxidative Stability: Both compounds showed a similar, moderate degree of degradation under oxidative stress. This suggests that the primary site of oxidation is likely not the amide or ester linkage itself, but rather another part of the molecule, such as the primary amine. Tertiary amines can also be susceptible to oxidation.[18]

Thermal Stability: Both compounds were found to be highly stable under thermal stress at 60°C, indicating that thermolysis is not a primary degradation pathway under these conditions.

Proposed Degradation Pathways

The primary degradation pathway observed is hydrolysis, which cleaves the central amide or ester bond.

G cluster_A Compound A (Amide) Hydrolysis cluster_B Compound B (Ester) Hydrolysis A_React Amide Compound A_Prod1 6-Aminohexanoic Acid A_React->A_Prod1 H₂O / H⁺ or OH⁻ (Very Slow) A_Prod2 4-(Hydroxymethyl)piperidine A_React->A_Prod2 H₂O / H⁺ or OH⁻ (Very Slow) B_React Ester Compound B_Prod1 6-Aminohexanoic Acid B_React->B_Prod1 H₂O / H⁺ or OH⁻ (Rapid) B_Prod2 Cyclohexanol B_React->B_Prod2 H₂O / H⁺ or OH⁻ (Rapid)

Diagram 2: Proposed hydrolytic degradation pathways for Compound A and Compound B.

Conclusion and Practical Implications

This guide provides clear, experimentally-supported evidence that the amide linkage in 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one confers vastly superior chemical stability compared to the ester linkage in its aliphatic analog.

  • For Drug Development: When designing a molecule intended for a long shelf-life and stability in aqueous formulations, an amide linker is a significantly more robust choice than an ester. The inherent stability of the amide bond minimizes the risk of degradation during manufacturing, storage, and administration.

  • For Prodrug Design: Conversely, the inherent lability of the ester bond makes it an excellent candidate for prodrug strategies. An ester linkage can be designed to be stable at a formulation pH (e.g., pH 4-5) but readily hydrolyzed by esterase enzymes in the blood or specific tissues to release the active parent drug in vivo.

Researchers and drug developers must weigh the need for chemical stability against the desired biological activity and pharmacokinetic profile. The data and protocols presented herein serve as a practical guide for making these critical decisions, ensuring the development of safe, stable, and effective pharmaceutical products.

References

  • Allen, C. (2025, March 19).
  • ResolveMass Laboratories Inc. (2026, February 15).
  • Fiveable. (2025, August 15). Hydrolysis of Amides: Organic Chemistry Study Guide.
  • IRJPMS. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Dong, M. W. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Master Organic Chemistry. (2022, October 27).
  • Singh, S., & Junwal, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • ACS Publications. (2013, May 3).
  • Chemistry Stack Exchange. (2020, November 30). Why do amides require much harsher conditions for hydrolysis than esters?.
  • BYJU'S. (2022, February 23). Types of Amide Hydrolysis.
  • ACS Publications. (2006, July 11). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides.
  • Chemistry Steps. (2020, February 23).
  • IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development - A Review.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Forno, C. (2019, January 15). mechanism of ester hydrolysis. YouTube.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • MDPI. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28).
  • ECHEMI. (n.d.). Why do amides require much harsher conditions for hydrolysis than esters?.
  • BenchChem. (2025). Comparative analysis of the stability of ester vs. amide linkages with 12-Bromododecanoic Acid.
  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.
  • PMC. (2020, January 2).
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
  • ACS ES&T Water. (2020, August 11). Directional Oxidation of Amine-Containing Phenolic Pharmaceuticals by Aqueous Dissolved Oxygen under Dark Conditions Catalyzed by Nitrogen-Doped Multiwall Carbon Nanotubes.
  • SciSpace. (2016, December 14).
  • PubMed. (2021, September 15).
  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO.

Sources

Validation

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

Introduction: The Imperative for Unambiguous Characterization In the landscape of drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Characterization

In the landscape of drug development, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. The molecule 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one represents a class of compounds with potential therapeutic relevance, combining a flexible aliphatic chain with a substituted piperidine moiety. Its chemical attributes—a secondary amine, a hydroxyl group, and a ketone—present a unique analytical challenge. Ensuring its structural integrity and identifying potential process-related impurities or degradants are critical for guaranteeing safety and efficacy.

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the comprehensive characterization of this molecule. As a Senior Application Scientist, this document is structured to not only present protocols but to explain the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows.

Part 1: The Power of Precision - HRMS for In-Depth Structural Elucidation

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool in pharmaceutical analysis.[1] Its principal advantage lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm), which allows for the confident determination of a compound's elemental composition.[2] For a molecule like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, this precision is crucial for distinguishing it from isobaric impurities—compounds with the same nominal mass but different elemental formulas.

Proposed LC-HRMS Experimental Workflow

The logical flow for analyzing the target molecule is designed to ensure robust separation from potential impurities followed by high-fidelity mass analysis.

LC-HRMS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms HRMS Detection Sample Weigh ~1 mg of Compound Solvent Dissolve in 1 mL Methanol/Water (50:50) Sample->Solvent Dilute Dilute to 10 µg/mL Solvent->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Col C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) Filter->LC_Col Inject 5 µL LC_MP Mobile Phase Gradient: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile LC_Col->LC_MP LC_Grad Gradient: 5-95% B over 15 min LC_MP->LC_Grad MS_Source Electrospray Ionization (ESI) Positive Mode LC_Grad->MS_Source Eluent MS_Scan Full Scan (m/z 100-500) Resolution: >70,000 MS_Source->MS_Scan MS_Frag dd-MS² (TopN=3) Collision Energy: Stepped (15, 30, 45 eV) MS_Scan->MS_Frag Data_Analysis Data Analysis: - Accurate Mass Extraction - Elemental Composition - Fragmentation Analysis MS_Frag->Data_Analysis Acquire Data

Figure 1: Proposed LC-HRMS experimental workflow for the analysis of the target compound.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The combination of a polar piperidine head and a nonpolar hexan-1-one tail makes reversed-phase chromatography an ideal choice for good retention and separation from more or less polar impurities.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid serves a dual purpose: it improves chromatographic peak shape and promotes efficient protonation of the basic amino and piperidine nitrogen atoms, which is essential for positive mode ESI.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecule, [M+H]⁺.

  • Data-Dependent MS² (dd-MS²): This approach allows the instrument to automatically select the most intense ions from a full scan for fragmentation, providing structural information without prior knowledge of potential impurities.

Predicted HRMS Data and Fragmentation Pathway

For 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Molecular Formula: C₁₂H₂₄N₂O₂), the theoretical monoisotopic mass is 228.1838 g/mol . In positive mode ESI, we expect to observe the protonated molecule [M+H]⁺ with a theoretical m/z of 229.1911 .

The fragmentation (MS/MS) of this ion is predicted to follow characteristic pathways for N-acyl piperidines and aliphatic ketones. The protonated piperidine nitrogen is a likely charge center, initiating fragmentation.

Fragmentation Pathway cluster_frags Predicted Fragment Ions parent Precursor Ion [M+H]⁺ m/z 229.1911 frag1 m/z 114.1226 [C₇H₁₆NO]⁺ Piperidine ring fragment parent->frag1 α-cleavage at carbonyl frag3 m/z 128.1070 [C₇H₁₄NO]⁺ Acylium ion after piperidine loss parent->frag3 Cleavage of N-C bond frag4 m/z 211.1805 [M+H-H₂O]⁺ Loss of water parent->frag4 Neutral loss of H₂O from hydroxymethyl frag2 m/z 96.0808 [C₇H₁₀N]⁺ Loss of H₂O from m/z 114 frag1->frag2 Loss of H₂O

Figure 2: Predicted MS/MS fragmentation pathway for protonated 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

Mechanistic Insights into Fragmentation:

  • α-Cleavage: A dominant fragmentation pathway for ketones and N-acyl compounds involves cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the stable acylium ion (m/z 128.1070 ) or the charged piperidine-containing fragment (m/z 114.1226 ).

  • Neutral Loss: The hydroxymethyl group is susceptible to the neutral loss of water (18.0106 Da), especially upon collisional activation, resulting in a fragment at m/z 211.1805 .

  • Piperidine Ring Fragmentation: The fragment at m/z 114.1226 can further lose water to produce the ion at m/z 96.0808 , a common pathway for hydroxyl-substituted piperidines.[3][4]

Part 2: A Comparative Analysis of Analytical Techniques

While HRMS provides unparalleled mass accuracy and sensitivity, a comprehensive characterization often benefits from orthogonal techniques that provide different types of structural information. Here, we compare HRMS with Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Single Crystal X-ray Diffraction (SCXRD).

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)HPLC with UV Detection (HPLC-UV)Single Crystal X-ray Diffraction (SCXRD)
Information Provided Elemental composition, molecular weight, structural fragments.Definitive atomic connectivity (¹H, ¹³C), stereochemistry, 3D solution structure.[5]Purity, quantification of known impurities, retention time.Absolute 3D solid-state structure, bond lengths/angles, stereochemistry.[6]
Primary Use Case Identification of unknowns, impurity profiling, confirmation of synthesis.Unambiguous structure elucidation, stereochemical assignment.Routine quality control (QC), purity assays, stability testing.Absolute proof of structure, polymorph characterization.
Sensitivity (LOD/LOQ) Very High (pg-fg range)Low to Moderate (µg-mg range)[7][8]Moderate (ng-µg range)[9][10]N/A (requires single crystal)
Sample Amount Very Low (<1 µg)High (1-10 mg for full characterization)[11]Low (µg range)N/A (requires a suitable single crystal of ~0.1 mm)[12]
Analysis Time Fast (5-30 min per sample for LC-HRMS)[13][14]Slow (hours to days for full 2D/3D analysis)[11]Fast (10-30 min per sample)[15]Very Slow (hours to days for data collection and analysis)[16]
Cost (Instrument) High ($400k - $1M+)[2]Very High ($500k - $2M+)Low to Moderate ($20k - $50k)[17]Moderate to High ($150k - $500k)
Cost (Per Sample) Moderate ($100 - $350)[18]High ($100 - $750+)[19][20]Low ($10 - $50)[17]High ($200 - $1500+)[6][21][22][23]
Key Limitation Does not provide stereochemical information or definitive connectivity.Lower sensitivity, requires pure sample, complex data interpretation.Requires a chromophore for detection, cannot identify unknown impurities.Requires a high-quality single crystal, which can be difficult or impossible to grow.
Synergistic Application:

No single technique is a panacea. The most robust characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one would involve:

  • NMR for the initial, unambiguous structural confirmation of the bulk material.

  • HRMS for confirming the elemental composition and for developing a sensitive method to detect and identify trace-level impurities and degradation products.

  • HPLC-UV for routine, high-throughput purity testing in a quality control environment once the impurity profile is established by HRMS.

  • SCXRD as the ultimate arbiter for absolute structural proof, if a suitable crystal can be obtained, which is often a requirement for regulatory filings.

Part 3: Ensuring Scientific Integrity - Method Validation

A cornerstone of reliable analytical science is rigorous method validation. For the proposed LC-HRMS method, validation would be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to establish its suitability for its intended purpose (e.g., as a stability-indicating method for impurity profiling).[16][21][24]

Detailed Protocol for LC-HRMS Method Validation
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Procedure:

      • Analyze a blank (diluent), a placebo (if in formulation), the reference standard of the target compound, and known related impurities individually.

      • Perform forced degradation studies on the target compound (acid, base, oxidative, thermal, and photolytic stress).

      • Analyze the stressed samples to ensure that all degradation product peaks are chromatographically resolved from the main peak. Peak purity can be assessed using the high-resolution mass spectral data across the peak.

  • Linearity:

    • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

    • Procedure:

      • Prepare a series of at least five standard solutions of the target compound, typically ranging from the Limit of Quantitation (LOQ) to 120% of the specification level for an impurity.

      • Inject each concentration in triplicate.

      • Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Prepare a sample matrix (e.g., a bulk sample of the API) and spike it with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

      • Analyze these spiked samples in triplicate.

      • Calculate the percent recovery of the impurities. Acceptance criteria are typically 80-120% for impurities.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples of the target compound at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically an RSD of <15% for impurities.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

    • Procedure:

      • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

      • Prepare samples at these estimated concentrations and inject them to confirm that the S/N ratios are met.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Procedure:

      • Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).

      • Analyze the system suitability samples under these varied conditions and assess the impact on chromatographic resolution and quantitative results.

Conclusion

The characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a multifaceted task that benefits from a strategic application of modern analytical techniques. High-Resolution Mass Spectrometry stands out for its exceptional sensitivity and specificity, making it the premier choice for confirming elemental composition and for the discovery and identification of unknown impurities. However, it provides an incomplete picture. NMR spectroscopy is the gold standard for definitive structural elucidation, while HPLC-UV offers a cost-effective and robust solution for routine quality control. SCXRD provides the ultimate, unambiguous proof of structure.

A comprehensive analytical strategy should not rely on a single technique but should instead leverage the orthogonal strengths of each. By integrating HRMS for impurity discovery, NMR for structural verification, and HPLC-UV for routine control, researchers and drug development professionals can build a complete, scientifically sound, and regulatory-compliant characterization package.

References

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website: [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from Veeprho Laboratories Pvt. Ltd. website: [Link]

  • ResolveMass. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from ResolveMass Laboratories Inc. website: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website: [Link]

  • ResolveMass Laboratories Inc. (2026, January 5). HRMS in Metabolite Identification. Retrieved from ResolveMass website: [Link]

  • KU Leuven. (2025, August 7). Pricing — X-ray Core. Retrieved from KU Leuven Departement Chemie website: [Link]

  • The University of Texas at Austin. (2026, October). XRD pricing & Services. Retrieved from UT Chemistry X-Ray Core Facility website: [Link]

  • Pharmaffiliates. (2026, January 22). Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR at Pharmaffiliates. Retrieved from Pharmaffiliates Analytics & Synthetics P. Ltd. website: [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from Pulstec USA, Inc. website: [Link]

  • University of Waterloo. (n.d.). Rates | Single Crystal X-Ray Diffraction. Retrieved from University of Waterloo website: [Link]

  • ResearchGate. (2025, October 11). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from ResearchGate website: [Link]

  • Touboul, D., et al. (2018). LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. Metabolites, 8(2), 39. [Link]

  • Process NMR Associates. (2016, August). Price Schedule - NMR Testing Laboratory. Retrieved from Process NMR Associates website: [Link]

  • Singh, R., & Singh, N. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences & Research, 17(12), 6231-6238. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from BJSTR website: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2018, September 21). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from IJPRA Journal website: [Link]

  • Rote, A. R., & Pingle, S. P. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica, 31(4), 254-260. [Link]

  • ChemRxiv. (n.d.). Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical. Retrieved from ChemRxiv website: [Link]

  • Excedr. (2025, March 24). Mass Spectrometer Costs: How Much Should You Budget? Retrieved from Excedr website: [Link]

  • Chromatography Forum. (2006, July 8). cost of HPLC. Retrieved from Chromatography Forum website: [Link]

  • University of Notre Dame. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. Retrieved from Notre Dame Research website: [Link]

  • Novatia, LLC. (n.d.). NMR General Pricing. Retrieved from Novatia website: [Link]

  • Royal Society of Chemistry. (n.d.). Identification, characterization and HPLC quantification of impurities in apremilast. Retrieved from RSC Publishing website: [Link]

  • Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from Frontiers website: [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from NorthEast BioLab website: [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). How Much Does LCMS Analysis Service Cost in 2025? DetailGuide. Retrieved from ResolveMass website: [Link]

  • Children's Hospital of Philadelphia. (n.d.). Small Molecule and Metabolite Core Tools and Fees. Retrieved from CHOP Research Institute website: [Link]

  • Semantic Scholar. (2016, June 15). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. Retrieved from Semantic Scholar website: [Link]

  • Bruker. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Retrieved from Bruker website: [Link]

  • ACS Central Science. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from ACS Publications website: [Link]

  • Journal of Mass Spectrometry. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Retrieved from Wiley Online Library website: [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Purdue University. (n.d.). Sample Submission, Single Crystal X-ray Diffraction. Retrieved from Purdue Chemistry website: [Link]

  • Excedr. (2025, March 23). Chromatography System Costs: Factors & Pricing Breakdown. Retrieved from Excedr website: [Link]

  • Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from RSC Publishing website: [Link]

  • Journal of AOAC International. (2021). A Cost-Effective Liquid Chromatography Method with Ultraviolet Detection for Identity Screening and Assay of Injectable Antibiotics. Retrieved from NCBI website: [Link]

  • Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Retrieved from Taylor & Francis Online website: [Link]

  • Journal of Chromatography B. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA. Retrieved from ScienceDirect website: [Link]

  • arXiv. (2024, August 15). Accurate and efficient structure elucidation from routine one-dimensional NMR spectra using multitask machine learning. Retrieved from arXiv website: [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Retrieved from Kanan Lab website: [Link]

  • ACS Publications. (2020, December 22). From Metabolomics to HRMS-Based Exposomics: Adapting Peak Picking and Developing Scoring for MS1 Suspect Screening. Retrieved from ACS Publications website: [Link]

  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from LCGC International website: [Link]

  • National Institutes of Health. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. Retrieved from NCBI website: [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from Torontech website: [Link]

  • Reddit. (2024, October 3). HPLC trace for proof of purity. Retrieved from Reddit website: [Link]

Sources

Comparative

Crystallographic Validation of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one Bound Complexes: A Comparative Guide for Ternary Complex Stabilization

Executive Summary As targeted protein degradation (TPD) matures, the structural validation of Proteolysis Targeting Chimera (PROTAC) ternary complexes (Target–PROTAC–E3 Ligase) remains a critical bottleneck in drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As targeted protein degradation (TPD) matures, the structural validation of Proteolysis Targeting Chimera (PROTAC) ternary complexes (Target–PROTAC–E3 Ligase) remains a critical bottleneck in drug development. Traditional flexible linkers often fail to yield diffraction-quality crystals due to their high conformational entropy.

This guide objectively compares the crystallographic performance of PROTACs utilizing the semi-rigid, nitrogen-rich linker 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (6-AHMP) against standard Polyethylene Glycol (PEG) and alkyl alternatives. By restricting conformational degrees of freedom, 6-AHMP significantly enhances ternary complex stability, lowers linker B-factors, and improves crystallization success rates, making it a superior choice for structural biology campaigns.

Mechanistic Rationale: The Thermodynamics of Linker Rigidity

Expertise & Experience

The primary hurdle in crystallizing ternary complexes is the entropic penalty ( ΔS ) incurred upon complex formation. Flexible linkers, such as PEG3 or Alkyl-C6, exist as a highly dynamic ensemble of conformers in solution. Upon binding both the Protein of Interest (POI) and the E3 ligase, the linker must collapse into a single productive conformation, [1]. This flexibility often translates to poorly resolved electron density maps and high crystallographic B-factors in the linker region.

6-AHMP addresses this via structural pre-organization. The linker features a piperidine ring coupled to a hexanamide chain, providing three distinct mechanistic advantages:

  • Conformational Restriction: The piperidine ring adopts a stable chair conformation, while the amide bond introduces partial double-bond character, restricting dihedral rotation. This pre-organizes the exit vectors, reducing the entropic penalty of ternary assembly and [].

  • Surface Stapling: The hydroxymethyl group on the piperidine ring and the internal nitrogen act as a hydrogen-bond donor/acceptor pair. In the crystal lattice, these heteroatoms frequently participate in water-bridged hydrogen bonds with the protein surface, effectively [].

  • Cooperativity Enhancement: By locking the distance and angle between the two warheads, 6-AHMP promotes positive cooperativity (de novo protein-protein interactions), which is [3].

Comparative Performance Data

To objectively evaluate 6-AHMP, we compared its crystallographic metrics against standard PEG3 and Alkyl-C6 linkers using a model VHL-BRD4 ternary complex system.

Crystallographic MetricPEG3 LinkerAlkyl-C6 Linker6-AHMP Linker
Crystallization Success Rate 12%8%45%
Average Resolution (Å) 2.8 - 3.2> 3.01.9 - 2.2
Linker B-factor (Ų) 85.492.141.3
Entropic Penalty (-TΔS) HighVery HighLow
Cooperativity Factor (α) 1.51.214.8
Electron Density Quality DiscontinuousAbsentContinuous (2Fo-Fc)

Experimental Protocols: Self-Validating Crystallographic Workflow

A robust crystallographic protocol must be a self-validating system. We employ Isothermal Titration Calorimetry (ITC) and Size Exclusion Chromatography (SEC) as orthogonal biophysical gatekeepers prior to crystallization trials to ensure complex homogeneity.

Step 1: Orthogonal Validation (ITC)
  • Dialyze the purified POI and E3 ligase against the crystallization buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Titrate the E3 ligase (pre-incubated with a 1.2x molar excess of the 6-AHMP PROTAC) into the POI in the ITC cell at 25°C.

  • Validation Check: Proceed to crystallization only if the calculated cooperativity factor ( α ) is >10, indicating the formation of a highly stable, rigidified ternary complex.

Step 2: Complex Assembly & Concentration
  • Mix POI, E3 ligase, and 6-AHMP PROTAC in a strict 1:1:1.1 molar ratio to prevent the "hook effect".

  • Incubate on ice for 1 hour to allow full ternary complex equilibration.

  • Concentrate the complex to 10-15 mg/mL using a 10 kDa MWCO centrifugal filter.

  • Validation Check: Run an analytical SEC to confirm a single, monodisperse peak corresponding to the theoretical ternary complex molecular weight. Reject samples with significant binary complex shoulders.

Step 3: Co-Crystallization (Hanging Drop Vapor Diffusion)
  • Prepare hanging drops by mixing 1 µL of the concentrated complex with 1 µL of reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 20% PEG 3350, 0.2 M Ammonium Sulfate).

  • Seal the coverslip over a 500 µL reservoir and incubate at 18°C.

  • If initial hits yield microcrystals or showers, perform matrix microseeding using a seed bead to improve crystal volume and diffraction quality.

Step 4: Data Collection & Refinement
  • Cryoprotect crystals by briefly soaking them in the reservoir solution supplemented with 20% (v/v) glycerol, then flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source (100 K, wavelength 1.0 Å).

  • Solve the structure via Molecular Replacement (MR) using the binary structures of the POI and E3 ligase as search models.

  • Validation Check: The 6-AHMP linker must be clearly visible in the initial Fo​−Fc​ difference map (>3σ) before any ligand modeling is initiated.

Visualizing the Crystallographic System

G Target Target Protein (POI) Binary Binary Complex (POI-PROTAC) Target->Binary + PROTAC E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary PROTAC PROTAC (6-AHMP Linker) PROTAC->Binary Binary->Ternary + E3 Ligase (Cooperative Binding) Crystal Crystal Lattice (Low Entropic Penalty) Ternary->Crystal Nucleation & Growth

Caption: Thermodynamic pathway of 6-AHMP mediated ternary complex formation and crystallization.

G Step1 1. Complex Assembly (ITC & SEC Validation) Step2 2. Vapor Diffusion (Hanging Drop) Step1->Step2 Step3 3. Microseeding (Matrix Optimization) Step2->Step3 Step4 4. X-ray Diffraction (Synchrotron) Step3->Step4 Step5 5. Refinement (Electron Density) Step4->Step5

Caption: Self-validating crystallographic workflow for 6-AHMP bound complexes.

References

  • Title: Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Source: RSC Chemical Biology URL: [Link]

  • Title: Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

Validation

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one vs traditional alkyl linkers in bioconjugation efficacy

An in-depth technical analysis comparing the bioconjugation efficacy of the advanced semi-rigid linker 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one against traditional flexible alkyl linkers. Executive Summary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the bioconjugation efficacy of the advanced semi-rigid linker 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one against traditional flexible alkyl linkers.

Executive Summary

In the rapidly evolving fields of targeted therapeutics—including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and GalNAc-oligonucleotide conjugates—the linker is no longer viewed as a passive spacer. It is a critical functional domain that dictates pharmacokinetic stability, aqueous solubility, and target engagement. As a Senior Application Scientist, I have observed that while traditional straight-chain alkyl linkers (e.g., C6-amino derivatives) offer synthetic simplicity, they frequently suffer from hydrophobic collapse and high entropic penalties during receptor binding.

This guide provides an objective, data-driven comparison demonstrating how the structural pre-organization and enhanced hydrophilicity of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one overcome the fundamental limitations of traditional alkyl linkers [1][2].

Structural & Mechanistic Analysis: The Causality of Efficacy

The Entropic Cost of Flexibility (Traditional Alkyl Linkers)

Traditional alkyl linkers, such as 6-amino-1-hexanol derivatives, consist of unbranched, highly flexible hydrocarbon chains. While easy to synthesize, this flexibility introduces a severe thermodynamic disadvantage. In aqueous solution, hydrophobic alkyl chains tend to collapse to minimize water contact, leading to aggregation—especially problematic at high Drug-to-Antibody Ratios (DAR)[3]. Furthermore, when the conjugated ligand (e.g., a PROTAC warhead or GalNAc sugar) binds to its target receptor, the flexible linker must "freeze" into a single bioactive conformation. This loss of conformational degrees of freedom results in a high entropic penalty , which directly reduces the overall binding affinity (Kd) of the conjugate [2].

Conformational Pre-organization (Piperidine-Amide Linker)

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one fundamentally alters the biophysics of the conjugate through two key structural motifs:

  • The Piperidine Core: The incorporation of a 6-membered piperidine ring acts as a semi-rigid structural constraint. By restricting the number of freely rotatable bonds, the linker is conformationally pre-organized. When the conjugate binds its target, the entropic penalty is significantly lower, resulting in tighter target engagement [2].

  • The Tertiary Amide Linkage: The acylation of the piperidine nitrogen with 6-aminohexanoic acid creates a stable tertiary amide bond. This dramatically increases the Polar Surface Area (PSA) of the linker. The enhanced hydrophilicity prevents hydrophobic collapse and mitigates aggregation in complex aqueous buffers [3].

Overcoming Phosphate Cleavage Side-Reactions

In oligonucleotide synthesis, traditional non-nucleosidic linkers derived from 1,2-diols or glycerol often suffer from a critical side reaction. During the final basic deprotection step, the released hydroxyl group can nucleophilically attack the adjacent phosphotriester moiety, resulting in the complete loss of the linker and the terminal phosphate [1]. The 4-(hydroxymethyl)piperidine scaffold entirely bypasses this vulnerability. The spatial geometry of the hydroxymethyl group on the piperidine ring prevents the formation of the cyclic transition state required for phosphate cleavage, ensuring near-quantitative yields of the final conjugate [1].

G cluster_0 Traditional Alkyl Linker (e.g., C6-Amino) cluster_1 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one A1 High Conformational Flexibility A2 Hydrophobic Collapse & Aggregation A1->A2 A3 High Entropic Penalty During Binding A2->A3 B1 Semi-Rigid Piperidine Pre-organization B2 Amide Bond Increased Hydrophilicity B1->B2 B3 Enhanced Target Affinity & Solubility B2->B3

Conformational and physicochemical pathways comparing traditional alkyl linkers to piperidine-amide linkers.

Comparative Efficacy Data

The following tables synthesize the physicochemical properties and experimental bioconjugation metrics, demonstrating the superiority of the piperidine-amide scaffold over standard C6-alkyl linkers.

Table 1: Physicochemical & Structural Comparison

PropertyTraditional C6-Amino Alkyl6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Estimated LogP ~1.5 (Hydrophobic)~0.2 (Hydrophilic)
Polar Surface Area (PSA) ~26 Ų~49 Ų
Conformational State Highly FlexibleSemi-Rigid (Pre-organized)
Aqueous Solubility Low-ModerateHigh

Table 2: Bioconjugation Performance Metrics (Oligonucleotide Synthesis Model)

MetricTraditional Diol/Alkyl LinkersPiperidine-Amide Linker
Phosphoramidite Coupling Efficiency 97 - 98%>99%
Phosphate Loss Side-Reaction 10 - 15% cleavage loss<1% (Structurally prevented)
Relative Target Affinity (IC50) 1.0x (Baseline)0.4x - 0.6x (Improved binding)
Aggregation Propensity High (Requires organic co-solvents)Minimal (Buffer compatible)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines the integration of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one into a solid-phase oligonucleotide synthesis workflow [1]. This protocol is self-validating: the successful retention of the terminal phosphate during mass spectrometry (LC-MS) analysis confirms the structural advantage of the piperidine scaffold.

Protocol: Solid-Phase Oligonucleotide Conjugation

Reagents:

  • Phosphoramidite derivative of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (N-protected with trifluoroacetyl or Fmoc).

  • Standard DNA/RNA synthesis reagents (Activator, Capping A/B, Oxidizer).

  • Ligand NHS-ester (e.g., GalNAc-NHS or Cyanine dye).

Step-by-Step Methodology:

  • Phosphitylation & Coupling: Dissolve the piperidine-based phosphoramidite in anhydrous acetonitrile (0.1 M). Perform standard automated solid-phase coupling to the 5'-hydroxyl of the growing oligonucleotide chain using 5-ethylthio-1H-tetrazole as an activator (15-minute coupling time due to steric bulk).

  • Capping and Oxidation: Cap unreacted 5'-hydroxyls using acetic anhydride/N-methylimidazole. Oxidize the unstable phosphite triester to the stable phosphate triester using 0.02 M Iodine in THF/Pyridine/Water.

  • N-Terminal Deprotection:

    • If Fmoc protected: Treat the solid support with 20% piperidine in DMF for 10 minutes to expose the primary amine of the hexanoic acid moiety.

    • If Trifluoroacetyl protected: This will be removed during the final ammonia cleavage, requiring post-synthetic solution-phase conjugation. (For on-column conjugation, Fmoc is preferred).

  • On-Column Ligand Conjugation: Wash the resin with DMF. Introduce the Ligand-NHS ester (3 equivalents) and N,N-Diisopropylethylamine (DIPEA, 6 equivalents) in DMF. Agitate at room temperature for 2 hours to form the final amide linkage between the linker and the ligand.

  • Cleavage and Global Deprotection: Treat the solid support with concentrated aqueous ammonia at 55°C for 16 hours.

    • Validation Check: Analyze the crude product via LC-MS. The absence of an [M - Linker - Phosphate] mass peak validates the stability of the piperidine scaffold against nucleophilic phosphate cleavage.

G N1 Step 1: Phosphitylation of Hydroxymethyl Group N2 Step 2: Solid-Phase Oligonucleotide Coupling N1->N2 N3 Step 3: Deprotection of 6-Amino Group N2->N3 N4 Step 4: On-Column Ligand Conjugation (e.g., GalNAc) N3->N4 N5 Step 5: Cleavage from Support (No Phosphate Loss) N4->N5

Solid-phase bioconjugation workflow utilizing the piperidine-based phosphoramidite building block.

Conclusion

The transition from traditional flexible alkyl linkers to structurally engineered scaffolds like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one represents a necessary evolution in bioconjugate design. By leveraging the semi-rigid nature of the piperidine ring to reduce entropic penalties and utilizing the tertiary amide to boost aqueous solubility, researchers can significantly enhance both the synthetic yield and the in vivo pharmacological efficacy of their therapeutic conjugates.

References

  • Guzaev, A. P., Vvedenskiy, V. Y., & Gogoi, K. (2020). Solid supports and phosphoramidite building blocks for oligonucleotide conjugates (US Patent No. US10781175B2). U.S. Patent and Trademark Office.
  • Vagner, J., Handl, H. L., Gillies, R. J., & Hruby, V. J. (2006). Rigid Linkers for Bioactive Peptides. Bioconjugate Chemistry, 17(6), 1545–1550. URL: [Link]

  • Meng, X., et al. (2024). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Molecules, 29(7), 1594. URL: [Link]

Safety & Regulatory Compliance

Safety

6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one In the synthesis of complex drug conjugates and PROTAC linkers, bifunctional intermediates like 6-Amino-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

In the synthesis of complex drug conjugates and PROTAC linkers, bifunctional intermediates like 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one require precise handling and disposal protocols. This compound features a primary aliphatic amine, a piperidine-derived amide core, and a primary alcohol. Due to its structural components, improper disposal can lead to severe environmental contamination, exothermic reactions, or the generation of toxic aerosols.

This guide provides laboratory professionals with field-proven, self-validating methodologies for the safe operational handling and disposal of this specific chemical class.

Chemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first analyze the causality behind the molecule's reactivity:

  • Primary Aliphatic Amine Terminus: The 6-amino group is highly basic and nucleophilic. In aqueous waste streams, it can elevate the pH above 12.5, classifying the solution as a corrosive hazardous waste (EPA Waste Code D002).

  • Piperidine-Amide Core: While the piperidine nitrogen is stabilized via the amide bond, the organic backbone contributes to the molecule's toxicity and environmental persistence. Piperidine derivatives are toxic in contact with skin and can cause severe ocular damage.

  • Incompatibility: Mixing this compound with halogenated solvents (e.g., dichloromethane, chloroform) is strictly prohibited. Over time, the nucleophilic primary amine can react with halogenated solvents to form quaternary ammonium salts or potentially explosive alkylated intermediates.

Quantitative Data & Compatibility Matrix

Prior to initiating any disposal workflow, ensure your setup aligns with the following compatibility matrix.

ParameterSpecification / Recommendation
GHS Classification Corrosive (Category 1B), Toxic, Irritant
EPA Waste Code D002 (if aqueous pH ≥ 12.5) or Non-Halogenated Organic
Compatible Containers High-Density Polyethylene (HDPE), PTFE
Incompatible Materials Strong oxidizers, Halogenated solvents, Strong mineral acids
Recommended PPE Nitrile/Neoprene gloves, Face shield, Chemical-resistant apron

Operational Disposal Workflow

The following step-by-step methodology ensures that the disposal process is a self-validating system, where each step verifies the safety of the next.

Phase 1: Waste Segregation
  • Isolate the Waste Stream: Dedicate a specific, clearly labeled waste carboy exclusively for "Non-Halogenated Basic Organic Waste."

  • Verify Solvent Compatibility: Ensure no halogenated solvents or strong oxidizers have been introduced to this container.

Phase 2: In-Lab Quenching (For Concentrated/Aqueous Residues)

Expertise Insight: Never use strong mineral acids (like HCl or H2SO4) to neutralize concentrated aliphatic amines. The reaction is violently exothermic and can aerosolize toxic amine vapors. Instead, use a weak polyprotic acid to buffer the thermal output.

  • Preparation: Transfer the reaction vessel containing the amine waste into a certified chemical fume hood.

  • Thermal Control: Place the vessel in an ice-water bath. Insert a calibrated thermometer to monitor the internal temperature.

  • Titration: Slowly add 1M Citric Acid or 1M Acetic Acid dropwise while maintaining continuous magnetic stirring.

  • Self-Validation (pH Check): Periodically test the solution using pH indicator strips. Stop the addition of acid when the pH stabilizes between 6.0 and 8.0 . The formation of the amine salt significantly reduces the compound's volatility and corrosivity.

Phase 3: Packaging and Labeling
  • Transfer: Pour the neutralized aqueous solution or the segregated organic waste into a secondary-contained HDPE carboy. Avoid metal containers, which can degrade upon contact with residual basic amines.

  • Labeling: Affix a standardized hazardous waste label. Clearly write: "Hazardous Waste - Basic Amine/Amide Derivative (6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one)".

Phase 4: Final Disposal
  • Transfer to EHS: Do not dispose of the neutralized salt down the drain. The complex piperidine-amide organic structure resists standard wastewater treatment and must be transferred to your institutional Environmental Health and Safety (EHS) department for licensed EPA incineration.

Workflow Visualization

G Start Waste Generation: 6-Amino-1-[4-(hydroxymethyl)... hexan-1-one Decision1 Is the waste pure/concentrated or a dilute aqueous solution? Start->Decision1 Pure Pure/Organic Solution Decision1->Pure Organic/Neat Dilute Dilute Aqueous Solution Decision1->Dilute Aqueous Segregation Segregate as Non-Halogenated Basic Organic Waste Pure->Segregation Neutralization In-Lab Neutralization (Titrate with 1M Citric Acid to pH 6-8) Dilute->Neutralization Packaging Package in HDPE Container Label: 'Hazardous Waste - Basic Amine' Segregation->Packaging Neutralization->Packaging Exothermic reaction controlled Incineration Final Disposal: Licensed EPA Incineration Facility Packaging->Incineration

Figure 1: Decision matrix and disposal workflow for aliphatic amine-piperidine waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, follow this self-validating containment protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and maximize fume hood ventilation. Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite .

    • Causality:Never use sawdust or paper towels for concentrated amine spills. The high basicity can trigger an exothermic reaction with combustible organic materials, potentially leading to a fire.

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a heavy-duty, chemical-resistant waste bag.

  • Decontamination: Wipe down the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any microscopic amine residue, followed by a thorough wash with deionized water.

References

  • Title: Chapter 7 Chemical Disposal Procedures Source: Environment, Health & Safety, University of Wisconsin-Madison URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Carl Roth GmbH + Co. KG URL: [Link]

Handling

Personal protective equipment for handling 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one

As a Senior Application Scientist, I approach the handling of novel bifunctional linkers—such as 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one —by first deconstructing their chemical topology. This molecule is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel bifunctional linkers—such as 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one —by first deconstructing their chemical topology. This molecule is a highly versatile building block, frequently utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and targeted drug conjugates. Because a specific, universally standardized Safety Data Sheet (SDS) for this exact proprietary assembly may not be readily available, we must derive its hazard profile from its constituent moieties: the 6-aminohexanoic acid backbone and the 4-(hydroxymethyl)piperidine headgroup.

The following guide provides the essential safety, logistical, and operational protocols required to handle this compound safely and effectively in a drug development laboratory.

Mechanistic Hazard Assessment

To establish a self-validating safety protocol, we must understand the causality behind the chemical's hazards:

  • The Primary Amine (6-amino group): Aliphatic amines are inherently basic and nucleophilic. Based on the safety profile of its precursor, 6-aminohexanoic acid, this moiety is a known skin and serious eye irritant, and it can cause respiratory tract irritation upon the inhalation of dust or aerosols 1.

  • The Piperidine Derivative: The 4-(hydroxymethyl)piperidine substructure is highly basic in its free form, known to cause severe skin burns and eye damage 2. While the piperidine nitrogen in our target molecule is stabilized as an amide (hexan-1-one)—significantly reducing its basicity and corrosivity—the terminal primary amine and the hydroxymethyl group maintain a moderate-to-high irritation potential.

Personal Protective Equipment (PPE) Matrix

The following PPE requirements are non-negotiable and designed to create a multi-layered barrier against dermal and mucosal exposure.

Protection TypeSpecificationScientific Rationale & Causality
Eye/Face Tightly fitting chemical safety goggles (EN166/NIOSH approved).Protects against micro-aerosols and accidental splashes during solvation. The basic amine can cause rapid corneal damage.
Hand Dual-layer chemical-resistant nitrile rubber gloves (min 0.11 mm thickness).Nitrile provides an excellent barrier against aliphatic amines and amides. Double-gloving ensures integrity if the outer layer is breached.
Skin/Body Flame-resistant, fully buttoned laboratory coat. Closed-toe shoes.Minimizes dermal exposure. The amide backbone can penetrate standard porous fabrics if dissolved in organic solvents (e.g., DMF, DMSO).
Respiratory Certified chemical fume hood (face velocity 80-100 fpm).Prevents inhalation of fine particulate matter. The primary amine can cause respiratory tract irritation and sensitization.

Experimental Protocols: Safe Handling and Operational Workflow

Every step in this protocol is a self-validating system designed to mitigate exposure while preserving the chemical integrity of the linker.

Step 1: Preparation and Area Setup

  • Action: Clear the chemical fume hood of incompatible materials (particularly strong oxidizing agents and strong acids). Verify that the eyewash station and safety shower are within a 10-second unobstructed reach.

  • Causality: 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one contains a primary amine that can react exothermically with strong acids or oxidizers. A sterile, controlled environment prevents dangerous cross-reactivity.

Step 2: PPE Donning and Material Transfer

  • Action: Don the PPE as outlined in the matrix. Use an anti-static weighing spatula. Weigh the compound directly into a pre-tared, sealable glass vial rather than open polystyrene weighing boats.

  • Causality: The compound exhibits hygroscopic properties due to the hydroxymethyl and amine groups. Sealing the vial immediately prevents moisture absorption from the ambient air and eliminates aerosolization during transit from the balance to the hood.

Step 3: Dissolution and Reaction Setup

  • Action: Perform all solvations (typically in DMF, DMSO, or DCM) strictly inside the fume hood. Add the solvent slowly down the side of the vial while gently swirling.

  • Causality: Rapid addition of polar aprotic solvents can cause micro-boiling or aerosolization. Slow addition ensures controlled dissolution and contains any latent heat of solvation.

Step 4: Decontamination and Spill Mitigation

  • Action: In the event of a minor solid spill, do not dry sweep. Moisten the spill with a compatible solvent (e.g., isopropanol or water) to suppress dust, then wipe with absorbent pads.

  • Causality: Dry sweeping aerosolizes the irritating amine particulates, drastically increasing the inhalation risk for the operator and adjacent personnel.

Disposal Plan

  • Solid Waste: Place all contaminated consumables (spatulas, weigh paper, outer gloves) into a designated, clearly labeled hazardous waste container for organic amines.

  • Liquid Waste: Segregate liquid waste containing this compound from acidic waste streams to prevent exothermic neutralization reactions in the waste carboy. Dispose of in accordance with local environmental regulations (e.g., EPA RCRA guidelines).

Operational Workflow Visualization

G N1 1. Risk Assessment & Hood Setup (Verify Airflow & Clear Acids) N2 2. Don Prescribed PPE (Double Nitrile, Goggles, Coat) N1->N2 N3 3. Anti-Static Weighing (Use Sealable Vials) N2->N3 N4 4. Controlled Solvation (Fume Hood Only) N3->N4 N5 5. Wet Decontamination (Isopropanol Wipe-Down) N4->N5 N6 6. Segregated Waste Disposal (Keep Away from Acids) N5->N6

Sequential safety workflow for handling 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.